THK-523
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJOXECWZKCGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Interactions of THK-523 with Tau Aggregates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of THK-523, a quinoline (B57606) derivative radiotracer, in binding to tau protein aggregates, a pathological hallmark of Alzheimer's disease and other tauopathies. This document provides a comprehensive overview of its binding characteristics, selectivity, and the experimental methodologies used to validate its efficacy as a tau imaging agent.
Core Mechanism: Preferential Binding to Paired Helical Filament Tau
This compound exhibits a high affinity and selectivity for tau pathology, particularly the paired helical filament (PHF) form of tau found in Alzheimer's disease.[1][2][3][4] In vitro binding studies have demonstrated that ¹⁸F-THK523, the radiolabeled version of the compound, binds with a significantly higher affinity to recombinant tau fibrils compared to β-amyloid (Aβ) fibrils.[1][5][6][7][8] This selectivity is crucial for its use as a positron emission tomography (PET) ligand to visualize and quantify tau pathology in the brain, distinguishing it from Aβ plaques.[1]
The binding of this compound is a direct interaction with the β-sheet structures that are characteristic of tau aggregates in PHFs.[5] However, studies have shown that this compound does not bind to tau lesions in non-Alzheimer's disease tauopathies such as Pick's disease (PiD), corticobasal degeneration (CBD), and progressive supranuclear palsy (PSP).[3][4] This suggests that the binding is not only dependent on the presence of β-sheet structures but also on the specific conformational state of the tau aggregates, which differs between various tauopathies.[3] this compound also shows negligible binding to α-synuclein aggregates found in Parkinson's disease.[3][4]
Quantitative Binding Characteristics
The binding affinity and density of binding sites of ¹⁸F-THK523 for tau and Aβ fibrils have been quantified through in vitro saturation studies. These studies revealed two distinct binding sites for ¹⁸F-THK523 on recombinant tau fibrils (K18Δ280K), whereas only one class of binding sites was identified on Aβ₁₋₄₂ fibrils.[1][8] The data from these studies are summarized below.
| Ligand | Fibril Type | Binding Site | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/nmol fibril) |
| ¹⁸F-THK523 | Recombinant Tau (K18Δ280K) | Site 1 | 1.67 | 2.20 |
| ¹⁸F-THK523 | Recombinant Tau (K18Δ280K) | Site 2 | 21.7 | 4.46 |
| ¹⁸F-THK523 | β-amyloid₁₋₄₂ | Site 1 | 20.7 | 1.25 |
Table 1: In Vitro Binding Parameters of ¹⁸F-THK523 to Tau and Aβ Fibrils. Data sourced from Fodero-Tavoletti et al., Brain, 2011.[1]
Experimental Validation Workflow
The validation of this compound as a selective tau imaging agent involved a multi-step experimental approach, progressing from in vitro characterization to in vivo animal studies and finally to human PET imaging.
Detailed Experimental Protocols
In Vitro Saturation Binding Assays
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of ¹⁸F-THK523 for synthetic tau and Aβ fibrils.
Methodology:
-
Fibril Preparation: Recombinant tau protein (K18Δ280K fragment) is incubated to form fibrillar structures, with formation monitored by thioflavin S fluorescence. Aβ₁₋₄₂ fibrils are prepared similarly.[1]
-
Binding Assay: Equimolar concentrations of pre-formed tau or Aβ fibrils are incubated with increasing concentrations of ¹⁸F-THK523.
-
Separation: Bound and free radioligand are separated by filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from total binding. Scatchard analysis is then used to calculate Kd and Bmax values.[1]
Autoradiography and Histofluorescence on Human Brain Tissue
Objective: To visually assess the binding of this compound to tau pathology in post-mortem human brain tissue and determine its co-localization with immunohistochemically identified tau and Aβ deposits.
Methodology:
-
Tissue Preparation: Serial sections of formalin-fixed, paraffin-embedded human hippocampal or cortical tissue from Alzheimer's disease patients and healthy controls are prepared.[1][8]
-
Autoradiography: Tissue sections are incubated with a solution containing ¹⁸F-THK523. After washing to remove unbound radioligand, the sections are exposed to a phosphor imaging plate.[1][8]
-
Histofluorescence: Adjacent tissue sections are incubated with a solution of unlabeled this compound and then examined using fluorescence microscopy.[1][8]
-
Immunohistochemistry: Other adjacent sections are stained with specific antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D) to identify neurofibrillary tangles and amyloid plaques, respectively.[1][8]
-
Co-localization Analysis: The patterns of ¹⁸F-THK523 binding in autoradiograms and this compound fluorescence are compared with the distribution of tau and Aβ pathology in the immunostained sections to assess binding selectivity.[1][7][8]
In Vivo Micro-PET Imaging in Transgenic Mice
Objective: To evaluate the ability of ¹⁸F-THK523 to cross the blood-brain barrier and specifically bind to tau pathology in a living organism.
Methodology:
-
Animal Models: Tau transgenic mice (e.g., rTg4510), which overexpress human tau and develop neurofibrillary tangles, are used alongside wild-type littermates and Aβ transgenic mice (e.g., APP/PS1) as controls.[1][6]
-
Radiotracer Injection: A bolus of ¹⁸F-THK523 is administered intravenously to the mice.
-
PET Scanning: Dynamic or static PET scans are acquired to measure the distribution and retention of the radiotracer in the brain over time.[1]
-
Image Analysis: Brain regions of interest are delineated, and the standardized uptake value ratios (SUVR) are calculated, typically using the cerebellum as a reference region, to quantify radiotracer retention.
-
Statistical Analysis: SUVR values are compared between the different groups of mice to determine if there is significantly higher retention of ¹⁸F-THK523 in the brains of tau transgenic mice.[1][6][8]
Binding Selectivity and Off-Target Effects
A critical aspect of this compound's mechanism of action is its selectivity for tau over other protein aggregates and its potential for off-target binding.
While this compound demonstrates high selectivity for PHF-tau over other protein aggregates, a notable limitation is its high retention in the white matter.[5] This off-target binding has precluded its widespread use in clinical research and has driven the development of second-generation tau PET tracers with improved imaging characteristics, such as lower white matter retention.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Radiosynthesis and Physicochemical Properties
An In-Depth Technical Guide to the Preclinical Characterization of [18F]THK-523
This technical guide provides a comprehensive overview of the preclinical evaluation of [18F]this compound, a quinoline (B57606) derivative developed as a positron emission tomography (PET) radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. This document is intended for researchers, scientists, and drug development professionals engaged in the field of neurodegenerative diseases and diagnostic imaging.
[18F]this compound is synthesized via a nucleophilic substitution reaction from its tosylate precursor, BF-241.[1] The radiolabeling process is efficient, yielding the final product with high radiochemical purity and specific activity, suitable for in vivo imaging studies. Its physicochemical properties, such as molecular weight and lipophilicity, are optimized for penetration of the blood-brain barrier.[1][2]
| Property | Value | Reference |
| Radiochemical Yield | 24% (non-decay corrected) | [1] |
| 58% (decay-corrected) | [3] | |
| Radiochemical Purity | >95% | [1][2] |
| Specific Activity | 100 GBq/μmol (2.7 Ci/μmol) | [1][2] |
| Molecular Weight | 282.31 g/mol | [2] |
| LogP (octanol/water) | 2.91 ± 0.13 | [2] |
In Vitro Characterization: Binding Affinity and Selectivity
In vitro studies are crucial for determining a radiotracer's affinity and selectivity for its target. [18F]this compound has been extensively evaluated using synthetic protein fibrils, human brain tissue homogenates, and autoradiography on post-mortem human brain sections.
Binding to Synthetic Fibrils
Saturation binding assays using synthetic recombinant tau fibrils (K18Δ280K) and β-amyloid (Aβ)₁₋₄₂ fibrils demonstrated that [18F]this compound binds with high affinity to tau.[1][4] Scatchard analysis revealed two distinct binding sites on tau fibrils, whereas its affinity for Aβ fibrils was significantly lower.[1][5]
| Ligand/Fibril | Kd1 (nM) | Bmax1 (pmol/nmol fibril) | Kd2 (nM) | Bmax2 (pmol/nmol fibril) | Reference |
| [18F]this compound / Tau | 1.67 | 2.20 | 23.6 | 13.9 | [1] |
| [18F]this compound / Aβ₁₋₄₂ | 267 | 1.63 | - | - | [1] |
Binding to Human Brain Homogenates
While showing high affinity for synthetic tau, [18F]this compound displayed a considerably lower affinity for tau pathology in human Alzheimer's disease (AD) brain homogenates.[3] This highlights the potential conformational differences between synthetic and native tau aggregates.
| Ligand | Target | Kd (nM) | Reference |
| [18F]this compound | AD Brain Homogenates | 86.5 | [3] |
Autoradiography and Histofluorescence
Studies on human hippocampal sections from AD patients confirmed the tracer's selectivity for tau pathology.[1][6] Autoradiography and histofluorescence staining with this compound showed significant co-localization with tau-immunoreactive structures, such as neurofibrillary tangles (NFTs), but not with β-amyloid plaques.[1][7]
In Vivo and Ex Vivo Characterization
Animal studies are essential to evaluate a tracer's ability to cross the blood-brain barrier, its pharmacokinetic profile, and its in vivo target engagement.
Ex Vivo Biodistribution in Mice
Following intravenous injection in normal ICR mice, [18F]this compound demonstrated good initial brain uptake, peaking at 2 minutes post-injection, which confirms its ability to cross the blood-brain barrier.[1][2] The tracer showed relatively fast clearance from the brain.
| Time Post-Injection | Brain (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Heart (%ID/g) | Reference |
| 2 min | 2.75 ± 0.25 | 2.50 ± 0.30 | 4.50 ± 0.50 | 6.20 ± 0.70 | 6.20 ± 0.80 | [2] |
| 10 min | 1.80 ± 0.20 | 2.80 ± 0.40 | 5.00 ± 0.60 | 4.00 ± 0.50 | 3.50 ± 0.40 | [2] |
| 30 min | 1.20 ± 0.15 | 3.00 ± 0.35 | 4.20 ± 0.50 | 2.50 ± 0.30 | 2.00 ± 0.25 | [2] |
| 60 min | 0.80 ± 0.10 | 3.10 ± 0.40 | 3.80 ± 0.45 | 1.80 ± 0.20 | 1.50 ± 0.20 | [2] |
| 120 min | 0.50 ± 0.08 | 3.00 ± 0.30 | 3.50 ± 0.40 | 1.20 ± 0.15 | 1.00 ± 0.15 | [2] |
In Vivo MicroPET Imaging in Transgenic Mice
MicroPET studies were conducted in tau transgenic mice (rTg4510), which overexpress human tau pathology, and in Aβ-plaque bearing mice (APP/PS1).[1][8] The results demonstrated significantly higher retention of [18F]this compound in the brains of tau transgenic mice compared to both their wild-type littermates and the APP/PS1 mice.[1][6] This in vivo finding further supports the tracer's selectivity for tau pathology over Aβ plaques.[1]
| Mouse Model | Brain Retention vs. Wild-Type | Significance (P-value) | Reference |
| rTg4510 (Tau) | 48% higher | < 0.007 | [1][6] |
| APP/PS1 (Aβ) | No significant difference | - | [1] |
Experimental Protocols and Methodologies
Radiosynthesis of [18F]this compound
[18F]this compound was synthesized by the nucleophilic substitution of its tosylate precursor (BF-241).[1][2]
-
Fluorination: The precursor was reacted with [18F]fluoride. The reaction was carried out for 10 minutes at 110°C.[1][3]
-
Purification: The crude product was initially purified using an activated Sep-Pak tC18 cartridge.
-
HPLC Separation: Final purification was achieved via semi-preparative reverse-phase high-pressure liquid chromatography (HPLC).[3]
-
Formulation: The final product was reformulated using a standard tC18 Sep-Pak cartridge for biological studies.[1]
Caption: Radiosynthesis workflow for [18F]this compound.
In Vitro Binding Assays
Binding assays were performed using synthetic K18ΔK280-tau and Aβ₁₋₄₂ fibrils.[5]
-
Incubation: A fixed concentration of fibrils was incubated with increasing concentrations of [18F]this compound in a phosphate (B84403) buffer (e.g., 1M, pH 7.4).[1]
-
Separation: Bound and free radioligand were separated by filtration.
-
Quantification: The radioactivity of the filters (bound fraction) was measured using a γ-counter.
-
Analysis: Saturation binding data were analyzed using Scatchard plots to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).[1] Non-specific binding was determined in the presence of a high concentration (e.g., 2 µM) of unlabeled this compound.[5]
Caption: Workflow for in vitro saturation binding assays.
Autoradiography and Histofluorescence
These techniques were performed on 5 µm thick serial sections of human hippocampus from confirmed AD cases.[1]
-
Immunohistochemistry: A contiguous section was immunostained with antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D) to identify the location of pathology.[1]
-
Histofluorescence: A serial section was incubated with unlabeled this compound and examined under a fluorescence microscope.
-
Autoradiography: Another serial section was incubated with [18F]this compound (e.g., 2.2 MBq/ml), washed, and exposed to an imaging plate.[1]
-
Comparison: The resulting autoradiogram and fluorescence images were compared with the immunostained sections to assess the co-localization of tracer binding with specific pathologies.[1]
Ex Vivo Biodistribution
This study was conducted in ICR mice (male, 28-32 g).[2]
-
Injection: [18F]this compound (0.68–1.32 MBq) was administered via the tail vein.[2]
-
Sacrifice: Mice were sacrificed by decapitation at various time points (2, 10, 30, 60, and 120 min) post-injection.[2]
-
Organ Harvesting: Brain, blood, and other organs were removed and weighed.
-
Radioactivity Counting: The radioactivity in each tissue sample was measured with an automatic γ-counter.
-
Calculation: The percentage of injected dose per gram of tissue (%ID/g) was calculated for each organ.[2]
In Vivo MicroPET Imaging
PET scans were performed on tau transgenic (rTg4510), Aβ transgenic (APP/PS1), and wild-type mice.[1]
-
Injection: Mice were administered [18F]this compound intravenously.
-
Scanning: Dynamic PET scans were acquired for a specified duration (e.g., up to 60 minutes).
-
Image Reconstruction: Images were reconstructed using an appropriate algorithm (e.g., 3D row action maximum likelihood algorithm - RAMLA).[1][2]
-
Image Analysis: Summed images from a specific time window (e.g., 25–35 min post-injection) were used for analysis.[2] Regions of interest (ROIs) were drawn to quantify tracer retention in the brain and other organs.
-
Statistical Analysis: Statistical tests (e.g., ANOVA) were used to compare tracer retention between different mouse genotypes.[2]
Summary and Conclusion
The preclinical characterization of [18F]this compound demonstrates several key attributes of a potential tau imaging agent.
Caption: Logical flow of evidence for [18F]this compound's selectivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer’s disease pathology | springermedicine.com [springermedicine.com]
- 8. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
THK-523: A Deep Dive into Tau Fibril Binding Affinity and Selectivity
For Immediate Release
This technical guide provides a comprehensive analysis of the binding properties of THK-523, a quinoline (B57606) derivative investigated as a potential imaging agent for tau pathology in Alzheimer's disease. The document is intended for researchers, scientists, and professionals in the field of neurodegenerative disease and drug development, offering a detailed look at the quantitative binding data, experimental methodologies, and in vivo performance of this compound.
Executive Summary
This compound has demonstrated a significant binding affinity for tau fibrils, with a notable selectivity over amyloid-beta (Aβ) plaques, the other primary pathological hallmark of Alzheimer's disease. In vitro studies consistently show that [¹⁸F]this compound, the radiolabeled version of the compound, binds to recombinant tau fibrils with high affinity in the low nanomolar range. Furthermore, autoradiography and histofluorescence studies on post-mortem human brain tissue from Alzheimer's patients have confirmed that this compound binding co-localizes with tau pathology, specifically neurofibrillary tangles (NFTs), while showing minimal to no binding to Aβ plaques. In vivo studies using tau transgenic mouse models have further corroborated these findings, demonstrating higher retention of [¹⁸F]this compound in the brains of these mice compared to wild-type controls.
Quantitative Binding Affinity and Selectivity
The binding characteristics of [¹⁸F]this compound to synthetic tau and Aβ fibrils have been quantified through in vitro radioligand binding assays. The data reveals a clear preference for tau aggregates.
| Ligand | Fibril Type | Kd1 (nM) | Bmax1 (pmol/nmol) | Kd2 (nM) | Bmax2 (pmol/nmol) |
| [¹⁸F]this compound | Recombinant Tau (K18Δ280K) | 1.7 | 2.20 | 28.5 | 6.53 |
| [¹⁸F]this compound | Synthetic Aβ1-42 | 20.7 | 1.72 | - | - |
| [¹⁸F]this compound | Recombinant Tau (K18ΔK280) | 1.99 | - | - | - |
| [¹⁸F]this compound | Synthetic Aβ42 | 30.3 | - | - | - |
| [¹¹C]PiB | Synthetic Aβ42 | < 10 | - | - | - |
| [¹⁸F]BF-227 | Synthetic Aβ42 | < 10 | - | - | - |
Table 1: In vitro binding affinities of [¹⁸F]this compound and other amyloid imaging tracers for tau and Aβ fibrils.[1][2] In vitro binding studies show that [¹⁸F]this compound binds to recombinant tau fibrils with a high affinity, with a dissociation constant (Kd) in the low nanomolar range.[3] The high-affinity binding site of [¹⁸F]this compound for tau fibrils is more than 10-fold higher than for Aβ fibrils.[3] Furthermore, tau fibrils present a greater number of binding sites (Bmax) for [¹⁸F]this compound compared to Aβ fibrils.[1] In contrast, established amyloid imaging agents like PiB and BF-227 exhibit a higher affinity for Aβ fibrils.[2][4][5][6]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's binding properties.
Preparation of Synthetic Protein Fibrils
Synthetic amyloid-β (Aβ) and recombinant tau fibrils are generated to serve as substrates in the in vitro binding assays.
Protocol:
-
Aβ₁₋₄₂ Fibrils: Synthetic Aβ₁₋₄₂ peptides are first dissolved in hexafluoroisopropanol (HFIP). The HFIP is then evaporated, and the resulting peptide film is resuspended in dimethyl sulfoxide (B87167) (DMSO). This solution is then diluted in phosphate-buffered saline (PBS) and incubated at 37°C overnight to promote fibrillization.
-
Tau Fibrils: Recombinant tau protein, such as the K18Δ280K or K18ΔK280 constructs, is incubated with heparin at 37°C for 72 hours to induce fibril formation.[1] Fibril formation is confirmed by methods such as thioflavin T fluorescence or electron microscopy.[1]
In Vitro Radioligand Binding Assay
This assay quantifies the binding affinity (Kd) and density of binding sites (Bmax) of a radiolabeled ligand to its target.
Protocol:
-
Synthetic protein fibrils (200 nM) are incubated with increasing concentrations of [¹⁸F]this compound (e.g., 1-500 nM) in an assay buffer.[3]
-
A parallel set of experiments is conducted in the presence of a high concentration of unlabeled this compound (e.g., 1 or 2 µM) to determine non-specific binding.[2][3][4][5][6]
-
The reaction mixtures are incubated at room temperature for one hour.[3]
-
Bound and free radioligand are separated, typically by vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are analyzed using non-linear regression to determine the Kd and Bmax values.[3]
Autoradiography and Histofluorescence on Human Brain Tissue
These techniques are used to visualize the binding of this compound to pathological structures in post-mortem human brain tissue.
Protocol:
-
Serial 5 µm thick sections from the hippocampus of deceased Alzheimer's disease patients and healthy controls are prepared.[3]
-
Adjacent sections are stained with:
-
For histofluorescence, sections stained with this compound are examined under a fluorescence microscope.
-
For autoradiography, sections incubated with [¹⁸F]this compound are exposed to a phosphor imaging plate.[1]
-
The resulting images are compared to determine if the this compound binding signal co-localizes with tau pathology, Aβ pathology, or both.
Results from these experiments consistently show that this compound staining co-localizes with tau pathology but not with Aβ plaques in the hippocampus of Alzheimer's disease patients.[1][3][7][8][9][10]
In Vivo Studies in a Tau Transgenic Mouse Model
Micro-positron emission tomography (microPET) studies were conducted to evaluate the in vivo performance of [¹⁸F]this compound.
Findings:
-
Significantly higher retention of [¹⁸F]this compound was observed in the brains of tau transgenic mice (rTg4510) compared to their wild-type littermates.[1][3][7][8][9]
-
The retention in the brains of tau transgenic mice was 48% higher than in wild-type mice.[1][3][7][8][9]
-
No significant difference in [¹⁸F]this compound retention was observed between APP/PS1 mice (an amyloid model) and wild-type mice, further supporting its selectivity for tau in vivo.[3][7][8]
-
This compound has been shown to cross the blood-brain barrier in mice.[11]
Conclusion
The preclinical data for this compound strongly indicate its high affinity and selectivity for tau fibrils. Both in vitro binding assays and studies on human brain tissue demonstrate a clear preference for tau pathology over Aβ plaques. In vivo studies in a mouse model of tauopathy further support these findings. While this compound itself has faced challenges, such as off-target binding in white matter, the insights gained from its development have been instrumental in the advancement of next-generation tau PET imaging agents.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of the binding characteristics of [^sup 18^F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - ProQuest [proquest.com]
- 5. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer’s disease pathology | springermedicine.com [springermedicine.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Navigating the Blood-Brain Barrier: A Technical Guide to the Lipophilicity and Penetration of THK-523
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the lipophilic properties of the tau imaging agent THK-523 and its ability to penetrate the blood-brain barrier (BBB). The following sections detail the quantitative data, experimental methodologies, and conceptual frameworks related to this critical aspect of neurotracer development.
Data Presentation: Quantitative Analysis of this compound Properties
The following table summarizes the key quantitative parameters of this compound related to its lipophilicity and brain uptake.
| Parameter | Value | Species | Method | Reference |
| Lipophilicity (LogPoct) | 2.91 ± 0.13 | N/A | Calculated | |
| Molecular Weight | 282.31 g/mol | N/A | Calculated | |
| Peak Brain Uptake | 2.75 ± 0.25 %ID/g | ICR Mice | Ex vivo biodistribution | |
| Time to Peak Brain Uptake | 2 minutes post-injection | ICR Mice | Ex vivo biodistribution |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the findings.
Determination of Lipophilicity (Octanol/Water Partition Coefficient - LogPoct)
The lipophilicity of 18F-THK523 was determined by calculating its octanol (B41247)/water partition coefficient (LogPoct).
Methodology:
-
Preparation of Solutions: 18F-THK523 was added to a mixture of n-octanol and phosphate-buffered saline (PBS) at a pH of 7.4.
-
Partitioning: The mixture was vortexed to ensure thorough mixing and then centrifuged to separate the octanol and aqueous phases.
-
Quantification: Aliquots from both the n-octanol and PBS layers were carefully collected, and the radioactivity in each was measured using a gamma counter.
-
Calculation: The LogPoct value was calculated as the logarithm of the ratio of the radioactivity concentration in the n-octanol phase to that in the PBS phase.
Caption: Workflow for LogP determination of 18F-THK523.
Ex vivo Biodistribution and Brain Uptake in Mice
This protocol was used to determine the biodistribution and brain penetration of 18F-THK523 in a living organism.
Methodology:
-
Animal Model: Adult ICR mice were used for the study.
-
Radiotracer Administration: 18F-THK523 was administered via intravenous (IV) injection.
-
Time Points: Animals were euthanized at various time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes).
-
Tissue Harvesting: Following euthanasia, various organs, including the brain, were rapidly dissected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample was measured using a gamma counter.
-
Data Analysis: The tissue radioactivity was decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Caption: Ex vivo biodistribution experimental workflow.
In Vitro Blood-Brain Barrier Permeability Assays (General Protocols)
While specific in vitro BBB permeability data for this compound is not publicly available, the following are standard, widely-used protocols for assessing the BBB penetration potential of compounds.
This assay provides a high-throughput method to predict passive, transcellular permeability across the BBB.
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) dissolved in an organic solvent to form an artificial membrane.
-
Donor and Acceptor Plates: A donor plate is filled with the test compound (e.g., this compound) dissolved in a buffer solution. An acceptor plate is filled with a corresponding buffer solution.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate.
-
Incubation: The plate sandwich is incubated at room temperature for a specified period, allowing the compound to diffuse from the donor, through the artificial membrane, to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Permeability Calculation: The apparent permeability coefficient (Pe) is calculated.
This model utilizes a monolayer of brain endothelial cells to mimic the BBB for permeability studies.
Methodology:
-
Cell Culture: Brain endothelial cells (e.g., hCMEC/D3) are seeded onto the porous membrane of a Transwell insert and cultured until a confluent monolayer is formed, exhibiting tight junctions. The integrity of the monolayer is typically verified by measuring Transendothelial Electrical Resistance (TEER).
-
Assay Setup: The Transwell insert containing the cell monolayer is placed into a well of a culture plate, creating an apical (blood side) and a basolateral (brain side) compartment.
-
Compound Addition: The test compound is added to the apical compartment.
-
Sampling: At various time points, samples are taken from the basolateral compartment to measure the amount of compound that has crossed the cell monolayer.
-
Analysis: The concentration of the compound in the collected samples is quantified.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
Mechanisms of Blood-Brain Barrier Penetration
The ability of a small molecule like this compound to cross the BBB is governed by several factors. The primary mechanism for this compound, given its physicochemical properties, is likely passive diffusion.
Caption: Conceptual diagram of this compound passive diffusion across the BBB.
Passive Diffusion:
-
Lipophilicity: As indicated by its LogP value of 2.91, this compound is sufficiently lipophilic to partition into the lipid bilayers of the brain endothelial cell membranes.
-
Molecular Size: With a molecular weight of 282.31 g/mol , this compound is a small molecule, which is a favorable characteristic for passive diffusion across the BBB.
-
Concentration Gradient: Following intravenous administration, a high concentration of this compound in the blood creates a concentration gradient that drives its movement across the BBB into the brain parenchyma.
Other Potential Mechanisms (General):
While passive diffusion is the most probable route for this compound, other transport mechanisms at the BBB for small molecules include:
-
Carrier-Mediated Transport: Utilizes specific transporter proteins to ferry molecules across the BBB.
-
Receptor-Mediated Transcytosis: Involves the binding of a ligand to a receptor on the endothelial cell surface, followed by internalization and transport across the cell.
-
Adsorptive-Mediated Transcytosis: Driven by electrostatic interactions between a positively charged molecule and the negatively charged cell surface.
The favorable lipophilicity and small molecular size of this compound are key determinants of its successful penetration of the blood-brain barrier, a critical prerequisite for its function as an effective in vivo tau imaging agent. Further studies employing in vitro BBB models could provide more detailed insights into the specific transport kinetics of this compound.
An In-Depth Technical Guide to the 18F-Radiolabeling of THK-523
This technical guide provides a comprehensive overview of the radiolabeling process for THK-523 with fluorine-18 (B77423) (¹⁸F), a key radiotracer for positron emission tomography (PET) imaging of tau pathology in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the synthesis of [¹⁸F]this compound.
Overview of [¹⁸F]this compound
[¹⁸F]this compound, or [¹⁸F]-6-(2-fluoroethoxy)-2-(4-aminophenyl)quinoline, is a PET radioligand designed for the in vivo detection and quantification of tau protein aggregates, which are a pathological hallmark of Alzheimer's disease and other tauopathies.[1][2] Its favorable pharmacokinetic properties and selective binding to tau fibrils make it a valuable tool in neuroscience research.[1][3][4] The radiolabeling process involves the nucleophilic substitution of a tosylate precursor with ¹⁸F-fluoride.[3][5]
Quantitative Data Summary
The efficiency and quality of the [¹⁸F]this compound radiosynthesis are summarized in the following table, which presents key quantitative parameters from reported studies.
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 24% | [3][5] |
| Radiochemical Purity | >95% | [3][5] |
| Specific Activity (at end of synthesis) | 100 GBq/µmol (2.7 Ci/µmol) | [3][5] |
Experimental Protocols
The following sections detail the methodologies for the key experiments in the radiosynthesis of [¹⁸F]this compound.
Materials and Reagents
-
Tosylate precursor (BF-241: 2-(4-aminophenyl)-6-(2-tosyloxyethoxy)quinoline)
-
[¹⁸F]Fluoride
-
Kryptofix 222 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Dimethylsulfoxide (DMSO)
-
Water for injection
-
Sep-Pak tC18 cartridge
-
Reagents for High-Performance Liquid Chromatography (HPLC)
Radiosynthesis of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound is achieved through a nucleophilic aromatic substitution reaction.
-
Activation of [¹⁸F]Fluoride: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of Kryptofix 222 and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at an elevated temperature. This process yields the reactive [¹⁸F]KF/Kryptofix 222 complex.
-
Nucleophilic Substitution: The tosylate precursor (BF-241) is dissolved in anhydrous dimethylsulfoxide (DMSO). The dried [¹⁸F]KF/Kryptofix 222 complex is then added to the precursor solution. The reaction mixture is heated at 110°C for 10 minutes to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.[3][5]
Purification of [¹⁸F]this compound
A two-step purification process is employed to ensure high radiochemical purity of the final product.
-
Initial Purification: The crude reaction mixture is first passed through an activated Sep-Pak tC18 cartridge.[3][5] This step removes a significant portion of the unreacted [¹⁸F]fluoride and other polar impurities.
-
Semi-preparative HPLC: The eluate from the Sep-Pak cartridge is further purified using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).[3][5] While specific conditions for this compound are not detailed in the provided results, a typical method for similar compounds involves a C18 column with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile). The fraction corresponding to [¹⁸F]this compound is collected.
Formulation
The collected HPLC fraction containing the purified [¹⁸F]this compound is reformulated into a physiologically compatible solution, typically saline with a small amount of ethanol, for in vivo administration.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the radiosynthesis and purification of [¹⁸F]this compound.
Caption: Workflow for the radiosynthesis of [18F]this compound.
Mechanism of Action: Binding to Tau Aggregates
This compound does not exert its effect by modulating a signaling pathway. Instead, its utility as an imaging agent stems from its ability to bind with high affinity and selectivity to the beta-sheet structures characteristic of tau protein aggregates (neurofibrillary tangles) in the brain.[1][3][4] The following diagram illustrates this binding mechanism.
Caption: Mechanism of [18F]this compound action for PET imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for [18F]THK-523 PET Imaging in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]THK-523 is a positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2] This tracer exhibits a higher affinity for tau fibrils compared to amyloid-β (Aβ) fibrils, enabling the specific visualization and quantification of tau deposits in the brain.[1][3] Preclinical studies in animal models, particularly transgenic mice expressing human tau, are crucial for evaluating the efficacy of potential therapeutic interventions targeting tau pathology. Micro-PET imaging with [18F]this compound in these models has demonstrated significantly higher tracer retention in the brains of tau transgenic mice compared to wild-type controls.[2][3]
These application notes provide a detailed protocol for conducting [18F]this compound PET imaging studies in animal models of tauopathy, covering radiosynthesis of the tracer, animal preparation, PET imaging procedures, and data analysis.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of [18F]this compound in animal models.
Table 1: In Vivo Brain Uptake of [18F]this compound in a Tau Transgenic Mouse Model
| Animal Model | Brain Uptake (%ID/g at 2 min post-injection) | Key Finding | Reference |
| ICR Mice | 2.75 ± 0.25 | Demonstrates good blood-brain barrier penetration. | [2] |
| rTg4510 Tau Transgenic Mice | Significantly higher (48%) than wild-type littermates | Indicates specific binding to tau pathology. | [2][3] |
Table 2: Radiosynthesis and Quality Control of [18F]this compound
| Parameter | Value | Reference |
| Precursor | Tosylate precursor of this compound | [2] |
| Radiochemical Yield (non-decay corrected) | 24% | [2] |
| Radiochemical Purity | >95% | [2] |
| Average Specific Activity | 100 GBq/µmol (2.7 Ci/µmol) | [2] |
| LogP | 2.91 ± 0.13 | [1] |
Experimental Protocols
Radiosynthesis of [18F]this compound
This protocol describes the synthesis of [18F]this compound via nucleophilic substitution of its tosylate precursor.
Materials:
-
Tosylate precursor of this compound (BF-241)
-
[18F]Fluoride
-
Acetonitrile (B52724) (anhydrous)
-
Kryptofix 222 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water for injection
-
Ethanol
-
Sep-Pak tC18 cartridges
-
HPLC system (semi-preparative and analytical) with a C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/water mixture)
Procedure:
-
Azeotropic Drying of [18F]Fluoride:
-
Trap aqueous [18F]fluoride on an anion-exchange column.
-
Elute the [18F]fluoride with a solution of Kryptofix 222 and potassium carbonate in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 110°C to form the [18F]F-/K2.2.2 complex. Repeat with anhydrous acetonitrile to ensure complete drying.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor of this compound in anhydrous DMSO.
-
Add the precursor solution to the dried [18F]F-/K2.2.2 complex.
-
Heat the reaction mixture at 110°C for 10 minutes.[2]
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Pass the diluted mixture through an activated Sep-Pak tC18 cartridge to trap the crude [18F]this compound.[2]
-
Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.
-
Elute the crude product from the cartridge with ethanol.
-
Purify the crude product using semi-preparative reverse-phase HPLC.
-
-
Formulation:
-
Collect the HPLC fraction containing [18F]this compound.
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the final product in a sterile solution suitable for intravenous injection (e.g., sterile saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the specific activity of the tracer.
-
Animal Model Preparation
This protocol is for the preparation of transgenic mice (e.g., rTg4510) and wild-type controls for PET imaging.
Materials:
-
Tau transgenic mice (e.g., rTg4510) and age-matched wild-type controls
-
Anesthesia (e.g., isoflurane)
-
Induction chamber
-
Nose cone for anesthesia delivery
-
Heating pad or lamp
-
Catheter (optional, for tail vein injection)
-
Sterile eye lubricant
Procedure:
-
Animal Acclimatization:
-
Allow animals to acclimate to the housing facility for at least one week before the imaging study.
-
-
Fasting:
-
Fast the animals for 4-6 hours prior to the injection of the radiotracer to reduce background signal variability.
-
-
Anesthesia:
-
Induce anesthesia using 2-3% isoflurane (B1672236) in 100% oxygen in an induction chamber.
-
Once anesthetized, transfer the animal to the PET scanner bed and maintain anesthesia using 1-2% isoflurane delivered via a nose cone.
-
Apply sterile eye lubricant to prevent corneal drying.
-
-
Temperature Maintenance:
-
Maintain the animal's body temperature at approximately 37°C throughout the procedure using a heating pad or lamp to prevent physiological stress.
-
-
Catheterization (Optional):
-
For precise timing of the injection and to avoid animal movement, a catheter may be placed in the lateral tail vein.
-
[18F]this compound PET Imaging Protocol
Materials:
-
Small-animal PET scanner
-
[18F]this compound radiotracer
-
Syringe and needle for injection
Procedure:
-
Radiotracer Administration:
-
Draw a precise volume of the formulated [18F]this compound solution into a syringe. The typical injected dose is in the range of 3.7-7.4 MBq per mouse, but this should be optimized for the specific scanner and study design.
-
Administer the tracer via a bolus injection into the lateral tail vein.
-
-
PET Data Acquisition:
-
Start the PET scan acquisition immediately after the injection for dynamic imaging.
-
A typical dynamic scan duration is 60-90 minutes.
-
The acquisition can be framed as, for example: 12 x 10s, 6 x 30s, 5 x 60s, 7 x 300s.
-
For static imaging, a scan can be acquired for a specific time window post-injection, for example, 30-60 minutes.
-
-
Attenuation Correction (Optional but Recommended):
-
If the PET scanner is equipped with a CT scanner, perform a low-dose CT scan for attenuation correction and anatomical co-registration.
-
PET Data Analysis
Software:
-
Image analysis software capable of processing PET data (e.g., PMOD, AMIDE).
-
Anatomical atlas of the mouse brain.
Procedure:
-
Image Reconstruction:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
-
Apply corrections for decay, randoms, scatter, and attenuation.
-
-
Image Co-registration:
-
If a CT or MRI scan is available, co-register the PET image to the anatomical image.
-
If no anatomical scan is available, co-register the PET image to a standard mouse brain atlas.
-
-
Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered anatomical image or atlas for various brain regions, including the cortex, hippocampus, and cerebellum.
-
The cerebellum is often used as a reference region due to its typically low levels of specific tau pathology in early to moderate stages of Alzheimer's disease.
-
-
Time-Activity Curve (TAC) Generation:
-
Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI over time.
-
-
Quantitative Analysis:
-
Calculate the Standardized Uptake Value (SUV) for each ROI at specific time points or averaged over a time interval. The SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Animal weight [g])
-
Calculate the SUV ratio (SUVR) by dividing the SUV of a target region by the SUV of the reference region (cerebellum). This ratio provides a semi-quantitative measure of specific tracer binding. SUVR = SUV_target / SUV_reference
-
For more detailed kinetic modeling, the binding potential (BP_ND) can be estimated using models such as the simplified reference tissue model (SRTM).
-
Visualizations
Caption: Radiosynthesis workflow for [18F]this compound.
Caption: Experimental workflow for animal PET imaging.
Caption: Conceptual relationship of [18F]this compound and tau pathology.
References
Application Notes and Protocols: In Vitro Binding Assay of THK-523
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-523 is a quinoline (B57606) derivative initially developed as a radiotracer for imaging tau pathology in Alzheimer's disease (AD). Its utility in research and drug development extends to its use in in vitro binding assays to characterize the affinity and selectivity of novel compounds for tau aggregates. This document provides a detailed protocol for conducting an in vitro saturation binding assay using this compound, enabling the determination of binding affinity (Kd) and the density of binding sites (Bmax) on synthetic tau and amyloid-beta (Aβ) fibrils.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. In this setup, a radiolabeled form of this compound (e.g., [¹⁸F]this compound) is incubated with synthetic protein fibrils (tau or Aβ). The binding of the radioligand to the fibrils is measured at various concentrations to determine the total binding. Non-specific binding is determined by performing a parallel set of experiments in the presence of a high concentration of unlabeled this compound, which saturates the specific binding sites. The specific binding is then calculated by subtracting the non-specific binding from the total binding. This data is then used to calculate the binding affinity (Kd) and the maximum number of binding sites (Bmax).
Materials and Reagents
-
[¹⁸F]this compound (or other suitable radiolabeled version)
-
Unlabeled this compound
-
Synthetic recombinant tau protein (e.g., K18ΔK280 fragment)
-
Synthetic amyloid-beta peptide (e.g., Aβ₁₋₄₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Assay Buffer: PBS containing 0.1% BSA
-
Filtration apparatus with glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Gamma counter or liquid scintillation counter
-
Incubator or water bath
Experimental Protocols
Preparation of Synthetic Protein Fibrils
1. Preparation of K18ΔK280 Tau Fibrils:
-
Reconstitution: Reconstitute lyophilized recombinant tau K18ΔK280 protein in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5.
-
Induction of Aggregation: Induce fibrillization by incubating the tau protein solution with a polyanion like heparin (e.g., at a 1:4 molar ratio of heparin to tau) at 37°C with continuous agitation for several days.
-
Confirmation of Fibril Formation: Monitor fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).
2. Preparation of Aβ₁₋₄₂ Fibrils:
-
Solubilization: Solubilize synthetic Aβ₁₋₄₂ peptide in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure a monomeric state and remove any pre-existing aggregates.
-
Solvent Evaporation: Evaporate the HFIP under a stream of nitrogen gas to form a peptide film.
-
Resuspension and Aggregation: Resuspend the peptide film in a buffer such as 10 mM HCl and incubate at 37°C for 24-48 hours to promote fibril formation.[1]
-
Confirmation of Fibril Formation: Verify the presence of fibrils using methods like ThT assay or TEM.
In Vitro Saturation Binding Assay Protocol
-
Assay Setup: Prepare a series of dilutions of [¹⁸F]this compound in assay buffer, with concentrations ranging from approximately 1 to 500 nM.[1]
-
Total Binding: In a set of microcentrifuge tubes, add a fixed concentration of synthetic protein fibrils (e.g., 200 nM of K18ΔK280 tau or Aβ₁₋₄₂ fibrils) and the various concentrations of [¹⁸F]this compound.[1]
-
Non-specific Binding: In a parallel set of tubes, add the same concentrations of protein fibrils and [¹⁸F]this compound, but also include a high concentration of unlabeled this compound (e.g., 1-2 µM) to saturate the specific binding sites.[2][3]
-
Incubation: Incubate all tubes for 1 hour at room temperature to allow the binding to reach equilibrium.[1]
-
Separation of Bound and Free Ligand: Separate the fibril-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter or liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) or disintegrations per minute (DPM) of the non-specific binding samples from the total binding samples to obtain the specific binding at each radioligand concentration.
-
Determine Kd and Bmax:
-
Non-linear Regression: Plot the specific binding against the concentration of free [¹⁸F]this compound. Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism. This will directly provide the Kd (the radioligand concentration at which half of the receptors are occupied) and Bmax (the maximum number of binding sites).
-
Scatchard Plot (Optional): A Scatchard plot can be used as a graphical representation of the binding data.[4] Plot the ratio of bound/free radioligand concentration on the y-axis against the bound radioligand concentration on the x-axis. The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.[4] While historically used, non-linear regression is now the preferred method for its accuracy.[5][6]
-
Data Presentation
The following tables summarize representative binding data for this compound with tau and Aβ fibrils, as reported in the literature.
Table 1: Binding Affinity (Kd) and Density of Binding Sites (Bmax) of [¹⁸F]this compound for Tau and Aβ Fibrils
| Fibril Type | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| K18ΔK280 Tau Fibrils | 1.99 | Not Reported | [3] |
| Aβ₁₋₄₂ Fibrils | 30.3 | Not Reported | [3] |
Note: The original study also reported two distinct binding sites for this compound on tau fibrils with different affinities.[4]
Visualization of Experimental Workflow and Binding Principle
Experimental Workflow
Caption: Workflow for the in vitro binding assay of this compound.
Principle of Saturation Binding Assay
Caption: Principle of total, non-specific, and specific binding.
References
- 1. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. Preparing Synthetic Aβ in Different Aggregation States | Springer Nature Experiments [experiments.springernature.com]
- 4. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 6. pdg.cnb.uam.es [pdg.cnb.uam.es]
Application of THK-523 in rTg4510 Tau Transgenic Mice: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of THK-523, a selective tau imaging ligand, in the rTg4510 mouse model of tauopathy. The rTg4510 mouse line, which expresses the human P301L mutated tau protein, is a widely used model for studying the progression of tau pathology and for the preclinical evaluation of potential therapeutics.[1][2][3] this compound is a valuable tool for in vivo and in vitro assessment of tau deposition in this model.
Overview of this compound
This compound is a quinoline (B57606) derivative radiolabeled with fluorine-18 (B77423) ([¹⁸F]this compound) for use in Positron Emission Tomography (PET) imaging. It exhibits high affinity and selectivity for paired helical filament (PHF)-tau, the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease and other tauopathies.[4][5][6] In the rTg4510 mouse model, [¹⁸F]this compound has been demonstrated to effectively and specifically bind to tau aggregates, allowing for the non-invasive quantification and longitudinal monitoring of tau pathology.[4][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding characteristics and in vivo performance of this compound in the context of tau pathology.
Table 1: In Vitro Binding Affinity of [¹⁸F]this compound
| Ligand | Target Fibril | Dissociation Constant (Kd) | Maximum Binding Sites (Bmax) | Reference |
| [¹⁸F]this compound | Recombinant Tau (K18ΔK280) | 1.99 nM | - | [8] |
| [¹⁸F]this compound | Recombinant Tau (K18Δ280K) | 1.7 nM (High-affinity site) | - | |
| [¹⁸F]this compound | Synthetic Amyloid-β (1-42) | 30.3 nM | - | [8] |
| [¹⁸F]this compound | Synthetic Amyloid-β (1-42) | 20.7 nM | - |
Table 2: In Vivo [¹⁸F]this compound Retention in rTg4510 Mice
| Mouse Model | Age | Brain Retention vs. Wild-Type | Time Post-Injection | Key Finding | Reference |
| rTg4510 | 6 months | 48% higher (P < 0.007) | ~30 minutes | Significantly higher retention in tau transgenic mice. | [5][7] |
| rTg4510 | - | Significantly higher | 30 minutes | Higher retention compared to wild-type and APP/PS1 mice. | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and rTg4510 mice are provided below.
Protocol 1: In Vivo Micro-PET Imaging of Tau Pathology
This protocol outlines the procedure for performing [¹⁸F]this compound PET imaging in rTg4510 mice to quantify tau burden.
Materials:
-
rTg4510 transgenic mice and wild-type littermates.[7]
-
[¹⁸F]this compound radiotracer.
-
Small animal PET scanner.
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer).[7]
-
Tail vein catheter.
-
Saline solution.
-
Image analysis software.[7]
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an isoflurane vaporizer (e.g., 5% isoflurane in oxygen for induction).[7]
-
Place a catheter in the tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Intravenously inject approximately 3.7 MBq of [¹⁸F]this compound in a volume of 100 µl.[7]
-
-
PET Scan Acquisition:
-
Position the anesthetized mouse in the PET scanner.
-
Acquire dynamic or static PET images. For static images, a common acquisition window is 25-35 minutes post-injection.[7]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D row action maximum likelihood algorithm).[7]
-
Analyze the images using dedicated software to quantify radiotracer uptake in specific brain regions (e.g., cortex, hippocampus).
-
Express uptake as a percentage of the injected dose per gram of tissue (%ID/g).[7]
-
Compare the retention in rTg4510 mice to that in wild-type controls.
-
Protocol 2: Ex Vivo Autoradiography
This protocol details the steps for ex vivo autoradiography to visualize the distribution of [¹⁸F]this compound binding in brain tissue.
Materials:
-
Brain tissue from rTg4510 and wild-type mice previously subjected to in vivo imaging or from separate cohorts.
-
Cryostat.
-
Microscope slides.
-
[¹⁸F]this compound.
-
Phosphor imaging plates or autoradiography film.
-
Imaging system for plates or film.
Procedure:
-
Tissue Preparation:
-
Following euthanasia, rapidly remove the brain and freeze it in isopentane (B150273) cooled with dry ice.
-
Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Radioligand Incubation:
-
Incubate the brain sections with a solution containing [¹⁸F]this compound at a specific concentration (e.g., 1 nM) in a suitable buffer for a defined period.
-
To determine non-specific binding, incubate adjacent sections with an excess of unlabeled this compound.
-
-
Washing:
-
Wash the slides in buffer to remove unbound radioligand.
-
-
Exposure and Imaging:
-
Appose the dried slides to a phosphor imaging plate or autoradiography film.
-
After an appropriate exposure time, scan the plate or develop the film to visualize the distribution of radioactivity.
-
Protocol 3: Histofluorescence Staining
This protocol describes the use of non-radioactive this compound for fluorescent staining of tau pathology in brain sections, often correlated with immunohistochemistry.
Materials:
-
Formalin-fixed, paraffin-embedded or fresh-frozen brain sections from rTg4510 mice.
-
This compound (non-radioactive).
-
Primary antibodies against tau (e.g., AT8).
-
Fluorescently labeled secondary antibodies.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Prepare brain sections as for standard immunohistochemistry.
-
-
Immunohistochemistry (Optional but Recommended):
-
Perform standard immunohistochemical staining for tau using a primary antibody like AT8 to identify tau pathology.
-
Use a fluorescently labeled secondary antibody for visualization.
-
-
This compound Staining:
-
Incubate the sections with a solution of this compound (e.g., 100 nM) for a specified time.
-
-
Washing and Mounting:
-
Wash the sections to remove excess this compound.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Microscopy:
-
Visualize the sections using a fluorescence microscope with appropriate filter sets for this compound and the secondary antibody fluorophore.
-
Co-localization of the this compound signal with the tau antibody signal confirms the specific binding of this compound to tau deposits.[7]
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual mechanism of this compound application.
Caption: Experimental workflow for this compound application in rTg4510 mice.
Caption: Conceptual pathway of [¹⁸F]this compound from injection to signal detection.
References
- 1. In Vivo Tau Imaging for a Diagnostic Platform of Tauopathy Using the rTg4510 Mouse Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rTg(tauP301L)4510 | ALZFORUM [alzforum.org]
- 3. Synaptic alterations in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
Application Notes and Protocols for Longitudinal Monitoring of Tau Pathology Using THK-523
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau protein aggregates are a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD). The ability to non-invasively monitor changes in tau pathology over time is crucial for understanding disease progression, developing diagnostic tools, and assessing the efficacy of therapeutic interventions.[1][2] THK-523 is a quinoline (B57606) derivative radiotracer developed for positron emission tomography (PET) imaging of tau pathology.[3][4] Preclinical studies have demonstrated its high affinity and selectivity for tau aggregates over β-amyloid plaques.[1][3][5] This document provides detailed application notes and protocols for the use of [18F]this compound in longitudinal monitoring of tau pathology.
Principle of the Method
[18F]this compound is a radiolabeled small molecule that readily crosses the blood-brain barrier.[6] In the brain, it selectively binds to tau aggregates, particularly the paired helical filaments (PHFs) that constitute neurofibrillary tangles (NFTs) in Alzheimer's disease.[5][7] The emitted positrons from the fluorine-18 (B77423) isotope annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting signal allows for the in vivo quantification and visualization of tau pathology. By conducting PET scans at multiple time points, researchers can track the spatiotemporal progression of tau deposition.
Data Presentation
Quantitative Binding Characteristics of [18F]this compound
| Target Fibril | Binding Affinity (Kd) (nM) | Maximum Binding Sites (Bmax) (pmol/mg protein) |
| Recombinant Tau (K18Δ280K) | 1.8 ± 0.3 | 1.5 ± 0.1 |
| β-amyloid (1-42) | 20.4 ± 4.5 | 0.3 ± 0.05 |
Data synthesized from preclinical in vitro binding studies.[3][5]
In Vivo Retention of [18F]this compound in Transgenic Mouse Models
| Mouse Model | Brain Retention (%ID/g at 30 min post-injection) | Comparison |
| Tau Transgenic (rTg4510) | ~1.5 | Significantly higher than wild-type and APP/PS1 mice (P < 0.007)[3][5] |
| Wild-Type Littermates | ~1.0 | - |
| APP/PS1 | ~1.0 | No significant difference from wild-type mice[3][5] |
%ID/g = percentage of injected dose per gram of brain tissue.
Experimental Protocols
In Vitro Autoradiography with [18F]this compound
This protocol is adapted from methodologies used in preclinical validation studies.[5][7]
1. Materials and Reagents:
-
[18F]this compound (specific activity > 100 GBq/µmol)[6]
-
Postmortem human brain tissue sections (e.g., hippocampus from AD and control cases)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) solutions (50%, 70%, 95%, 100%)
-
Xylene
-
Mounting medium
-
Phosphor imaging plates and scanner
-
Microscope
-
Antibodies for immunohistochemistry (e.g., anti-tau AT8, anti-Aβ 6F/3D)
2. Protocol:
-
Tissue Preparation: Use 8 µm thick paraffin-embedded human hippocampal sections. Deparaffinize sections by washing with xylene and rehydrate through a graded series of ethanol solutions (100% to 50%) and finally PBS.
-
Incubation: Incubate the sections with a solution of [18F]this compound (e.g., 0.6 MBq/mL in 25% DMSO) for 10 minutes at room temperature.[7]
-
Washing: Briefly wash the sections with 50% ethanol and then deionized water to remove unbound tracer.
-
Drying: Air-dry the sections completely.
-
Imaging: Expose the labeled sections to a phosphor imaging plate overnight.[7] Acquire autoradiographic images using a phosphor imaging scanner.
-
Immunohistochemistry (on adjacent sections): For validation, stain adjacent sections with anti-tau and anti-Aβ antibodies to confirm the co-localization of the [18F]this compound signal with tau pathology.
Longitudinal In Vivo PET Imaging with [18F]this compound
This protocol is a generalized framework for longitudinal studies and should be adapted based on the specific research question and subject population.
1. Subject Selection and Preparation:
-
Recruit a cohort of subjects (e.g., cognitively normal, mild cognitive impairment, AD).
-
Obtain informed consent and ethical approval.
-
Conduct a comprehensive clinical and cognitive assessment at baseline.
-
For longitudinal studies, schedule follow-up scans at predetermined intervals (e.g., 12-24 months).[8][9]
2. [18F]this compound Radiosynthesis:
-
Synthesize [18F]this compound according to established radiochemical procedures. The radiochemical purity should be >99%.[7]
3. Image Acquisition (Baseline and Follow-up):
-
Patient Preparation: No specific dietary restrictions are required. Ensure the patient is well-hydrated.
-
Radiotracer Injection: Administer a bolus injection of [18F]this compound (e.g., 185-370 MBq) intravenously.
-
Uptake Period: Allow for a 40-60 minute uptake period.[8]
-
PET Scan: Acquire dynamic or static PET images. For longitudinal studies, it is critical to use the same scanner and acquisition parameters at all time points. A typical static acquisition window is 80-100 minutes post-injection.[8][10]
-
Anatomical Imaging: Acquire a high-resolution structural MRI (e.g., T1-weighted) for anatomical co-registration and region of interest (ROI) definition.
4. Image Processing and Longitudinal Analysis:
-
Image Reconstruction: Reconstruct PET images using an iterative algorithm with corrections for attenuation, scatter, and random coincidences.
-
Co-registration: Co-register the PET images to the corresponding MRI scan for each subject and time point.[11]
-
Region of Interest (ROI) Definition: Define ROIs on the MRI, which can be automatically parcellated using software like FreeSurfer.[11] Key ROIs for tau pathology include the entorhinal cortex, hippocampus, amygdala, and temporal and parietal lobes.
-
Quantification: Calculate the Standardized Uptake Value Ratio (SUVR) for each ROI by normalizing the tracer uptake in the target region to a reference region with low specific binding, such as the cerebellar crus gray matter.[8]
-
Longitudinal Analysis:
-
Calculate the annual change in SUVR for each ROI by subtracting the baseline SUVR from the follow-up SUVR and dividing by the time interval in years.[8]
-
Use linear regression models to assess the rate of tau accumulation within and between subject groups.[8]
-
Voxel-wise analyses can also be performed to identify specific areas of significant change over time.
-
Mandatory Visualizations
Caption: Experimental workflow for a longitudinal tau PET imaging study.
Caption: Principle of [18F]this compound for in vivo tau imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Longitudinal amyloid and tau PET imaging in Alzheimer's disease: A systematic review of methodologies and factors affecting quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. amypad.eu [amypad.eu]
- 10. adni.loni.usc.edu [adni.loni.usc.edu]
- 11. Frontiers | Network Diffusion Modeling Explains Longitudinal Tau PET Data [frontiersin.org]
Application Notes and Protocols for the Synthesis of [18F]THK-523
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard operating procedure (SOP) for the radiosynthesis and quality control of [18F]THK-523, a positron emission tomography (PET) tracer used for imaging tau pathology in the brain.
Introduction
[18F]this compound, chemically known as 2-(4-aminophenyl)-6-(2-[18F]fluoroethoxy)quinoline, is a radiopharmaceutical agent developed for the in vivo imaging of tau protein aggregates, which are a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][2] This document outlines the manual and automated synthesis procedures, quality control protocols, and key data related to the production of [18F]this compound. The synthesis is based on a nucleophilic substitution reaction.[1][3]
Synthesis of [18F]this compound
The synthesis of [18F]this compound is achieved through a one-step nucleophilic radiofluorination of a tosylate precursor, followed by purification.
Materials and Reagents
-
Tosylate precursor (BF-241: 2-(4-aminophenyl)-6-(2-tosyloxyethoxy)quinoline)
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (CH3CN), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Water for Injection (WFI)
-
Ethanol (B145695) (EtOH), absolute
-
Sep-Pak tC18 cartridges
-
Sterile filters (0.22 µm)
Radiosynthesis Workflow
The overall workflow for the synthesis of [18F]this compound is depicted below.
Caption: Workflow for the synthesis of [18F]this compound.
Experimental Protocols
2.3.1. Manual Synthesis Protocol
-
[18F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [18F]fluoride in [18O]water onto a pre-conditioned quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.
-
Elute the trapped [18F]fluoride from the QMA cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [18F]fluoride-Kryptofix complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or argon at approximately 110°C until completely dry.
-
-
Radiolabeling Reaction:
-
Purification:
-
After the reaction, allow the vessel to cool.
-
Perform an initial purification of the crude reaction mixture using an activated tC18 Sep-Pak cartridge.[1][3]
-
Further purify the product using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Collect the fraction corresponding to [18F]this compound.
-
-
Reformulation:
-
Trap the collected HPLC fraction on a tC18 Sep-Pak cartridge.
-
Wash the cartridge with Water for Injection.
-
Elute the final product from the cartridge with absolute ethanol and dilute with saline for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
2.3.2. Automated Synthesis
While a specific automated synthesis module for [18F]this compound is not detailed in the provided search results, the manual procedure can be adapted for commercially available automated synthesis units (e.g., TRACERLab, ELIXYS).[4][5][6] The general steps for automation would follow the manual protocol, with the synthesizer controlling reagent delivery, heating, and initial purification steps.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of [18F]this compound.
| Parameter | Value | Reference |
| Reaction Temperature | 110°C | [1][3] |
| Reaction Time | 10 minutes | [1][3] |
| Radiochemical Yield | 24% (non-decay corrected) | [1][3] |
| Radiochemical Purity | >95% | [1][3] |
| Specific Activity | 100 GBq/µmol (2.7 Ci/µmol) | [1][3] |
Quality Control
A comprehensive quality control process is essential to ensure the safety and efficacy of the final [18F]this compound product.[7][8]
Quality Control Workflow
Caption: Quality control workflow for [18F]this compound.
Experimental Protocols for Quality Control
4.2.1. Radiochemical Purity and Identity by HPLC
-
System: High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of solvents, such as acetonitrile and a buffer (e.g., phosphate (B84403) buffer).
-
Procedure:
-
Inject a small aliquot of the final [18F]this compound product and a co-injection with the non-radioactive this compound reference standard.
-
Monitor the chromatogram for both radioactivity and UV absorbance.
-
The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [18F]this compound peak.
-
The identity is confirmed by the retention time of the radioactive peak matching that of the reference standard.
-
4.2.2. Residual Solvent Analysis by Gas Chromatography (GC)
-
System: Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
-
Procedure:
-
Inject a sample of the final product into the GC.
-
Analyze for the presence of residual solvents such as acetonitrile, ethanol, and DMSO.
-
Quantify the amount of each solvent and ensure it is below the limits specified by the relevant pharmacopeia.
-
4.2.3. pH Determination
-
Procedure:
-
Using a calibrated pH meter or pH-indicator strips, measure the pH of the final product solution.
-
The pH should be within a physiologically acceptable range (typically 4.5 - 7.5).
-
4.2.4. Sterility and Bacterial Endotoxin Testing
-
Sterility: Perform sterility testing according to the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) guidelines. This typically involves incubating a sample of the final product in suitable growth media.
-
Bacterial Endotoxins: Use the Limulus Amebocyte Lysate (LAL) test to determine the level of bacterial endotoxins. The endotoxin level must be below the established limit for injectable radiopharmaceuticals.
Conclusion
The synthesis of [18F]this compound can be reliably performed with good radiochemical yield and purity. Adherence to the detailed protocols for synthesis and stringent quality control is crucial for ensuring the production of a high-quality radiotracer for preclinical and clinical research in the field of neurodegenerative diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Automated synthesis of 18F-fluoropropoxytryptophan for amino acid transporter system imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Synthesis of 18F-Fluoropropoxytryptophan for Amino Acid Transporter System Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for THK-523 PET Scan Image Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [¹⁸F]THK-523 as a positron emission tomography (PET) radiotracer for the in vivo imaging of tau pathology in Alzheimer's disease (AD). While a first-generation tau tracer, this compound has been instrumental in advancing the understanding of tau deposition in the brain.
Introduction to this compound
[¹⁸F]this compound is a quinoline (B57606) derivative designed for the detection of neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease composed of aggregated, hyperphosphorylated tau protein.[1][2][3] Preclinical and clinical studies have demonstrated its ability to selectively bind to paired helical filament (PHF) tau found in AD.[4][5] However, it is important to note that this compound shows limited utility in detecting tau deposits in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD).[4][5][6] Furthermore, as a first-generation tracer, it exhibits some off-target binding, particularly in the white matter, which should be considered during image analysis and interpretation.[7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding characteristics and in vivo performance of [¹⁸F]this compound.
Table 1: In Vitro Binding Affinity of this compound
| Target | Binding Affinity (Kd, nM) | Reference |
| Recombinant Tau Fibrils (K18Δ280K) | 3.2 ± 0.6 | [8] |
| Synthetic Amyloid-β (Aβ₁₋₄₂) Fibrils | 14.6 ± 1.8 | [8] |
Table 2: In Vivo [¹⁸F]this compound Retention in Transgenic Mice
| Mouse Model | Brain Retention (%ID/g at 30 min post-injection) | Comparison | Reference |
| Tau Transgenic (rTg4510) | Significantly higher (48% increase) | vs. Wild-Type | [1][2] |
| Aβ Transgenic (APP/PS1) | No significant difference | vs. Wild-Type | [1] |
Table 3: Standardized Uptake Value Ratio (SUVR) in Human Subjects
| Brain Region | Alzheimer's Disease Patients | Healthy Controls | Reference |
| Cortical Grey Matter | Significantly Higher | Lower Retention | [4] |
| Mesial Temporal Cortex | Higher Retention | Lower Retention | [1] |
Experimental Protocols
I. Radiosynthesis of [¹⁸F]this compound
This protocol outlines the nucleophilic substitution method for labeling the tosylate precursor of this compound.
Materials:
-
Tosylate precursor (BF-241)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2
-
Potassium carbonate
-
Sep-Pak tC18 cartridge
-
Semi-preparative reverse-phase HPLC system
Procedure:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Trap the [¹⁸F]fluoride on an anion-exchange resin.
-
Elute the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]K/Kryptofix 2.2.2 complex.
-
Add the tosylate precursor (BF-241) in acetonitrile to the dried [¹⁸F]K/Kryptofix 2.2.2 complex.
-
Heat the reaction mixture at 110°C for 10 minutes.[1]
-
Partially purify the crude reaction mixture using an activated Sep-Pak tC18 cartridge.
-
Perform final purification using a semi-preparative reverse-phase HPLC system.
-
Reformulate the final product using a standard tC18 Sep-Pak to yield [¹⁸F]this compound with >95% radiochemical purity.[1]
II. Subject Preparation and PET Scan Acquisition
Subject Preparation:
-
Obtain written informed consent from all participants or their caregivers.[4]
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
Insert two intravenous cannulas, one for radiotracer injection and one for any necessary blood sampling.
PET Scan Acquisition:
-
Perform a transmission scan using a rotating ¹³⁷Cs source for attenuation correction immediately before the emission scan.[4]
-
Administer a bolus injection of approximately 300 MBq of [¹⁸F]this compound intravenously.[4]
-
Acquire a dynamic list-mode emission scan in 3D mode for 60-90 minutes.[4]
-
For longitudinal studies, follow-up scans should be performed under identical conditions to minimize variability.[9]
III. Image Processing and Analysis
Image Pre-processing:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Correct for attenuation, scatter, and radioactive decay.
-
Co-register the PET images to a corresponding structural MRI scan (e.g., T1-weighted) for anatomical delineation of regions of interest (ROIs).[4][10]
-
Spatially normalize the co-registered images to a standard template space (e.g., MNI space) to allow for group-level comparisons.[10]
-
Apply a smoothing filter (e.g., Gaussian kernel) to improve the signal-to-noise ratio.
Quantitative Analysis:
-
Standardized Uptake Value Ratio (SUVR): This is a common semi-quantitative method that does not require arterial blood sampling.[11][12]
-
Define target ROIs (e.g., temporal cortex, posterior cingulate) and a reference region with low specific binding (e.g., cerebellar cortex).[7]
-
Calculate the average standardized uptake value (SUV) for each ROI in the later frames of the dynamic scan (e.g., 40-60 minutes post-injection), where tracer uptake has stabilized.[13]
-
The SUVR is calculated as the ratio of the mean SUV in the target region to the mean SUV in the reference region.[14]
-
-
Kinetic Modeling: For a more detailed quantitative analysis, kinetic modeling can be employed to estimate parameters such as the distribution volume ratio (DVR).[15][16][17]
Visualizations
Caption: Experimental workflow for this compound PET imaging.
Caption: this compound binding in the context of tau pathology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amypad.eu [amypad.eu]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. pycad.co [pycad.co]
- 13. researchgate.net [researchgate.net]
- 14. Standardized uptake value - Wikipedia [en.wikipedia.org]
- 15. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Tracer Kinetic Modeling in PET | Semantic Scholar [semanticscholar.org]
- 18. pure.manchester.ac.uk [pure.manchester.ac.uk]
Application Notes and Protocols for Preclinical Studies of THK-523
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-523 is a quinoline (B57606) derivative that has demonstrated high affinity and selectivity for tau protein aggregates, which are a pathological hallmark of Alzheimer's disease and other tauopathies.[1][2][3][4] Initially developed and characterized as a potent in vivo positron emission tomography (PET) imaging agent (labeled as 18F-THK-523) for the detection of tau pathology, its specific binding to tau fibrils suggests a potential therapeutic application in preventing or slowing the progression of these neurodegenerative diseases.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound, encompassing both its established role as an imaging biomarker and its potential as a therapeutic agent.
Data Presentation
Table 1: In Vitro Binding Characteristics of 18F-THK-523
| Target Fibril | Binding Affinity (Kd or Ki, nM) | Maximum Binding Sites (Bmax) | Reference |
| Recombinant Tau (K18Δ280K) | Kd1 = 1.67, Kd2 = 43.1 | Bmax1 = 2.20 pmol/nmol, Bmax2 = 10.4 pmol/nmol | [6] |
| Synthetic Aβ1-42 | Kd = 25.9 | Bmax = 0.42 pmol/nmol | [6] |
| Tau Fibrils (competition assay) | Ki = 59.3 | Not Applicable | [7] |
Table 2: In Vivo Brain Uptake and Biodistribution of 18F-THK-523 in Mice
| Time Post-Injection | Brain (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Small Intestine (%ID/g) | Reference |
| 2 min | 2.75 ± 0.25 | 2.65 ± 0.46 | 10.14 ± 2.66 | 19.79 ± 6.77 | 4.72 ± 1.44 | [6][8] |
| 10 min | Not Reported | 1.20 ± 0.48 | 10.00 ± 1.79 | 4.10 ± 0.34 | 12.22 ± 3.10 | [8] |
| 30 min | Not Reported | 0.20 ± 0.04 | Not Reported | 0.96 ± 0.43 | 24.91 ± 3.17 | [8] |
| 60 min | Not Reported | 0.12 ± 0.01 | Not Reported | 0.49 ± 0.11 | 29.33 ± 2.23 | [8] |
| 120 min | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Note: %ID/g denotes the percentage of injected dose per gram of tissue.
Signaling Pathways
The aggregation of hyperphosphorylated tau is a central event in the pathogenesis of Alzheimer's disease, influenced by several interconnected signaling pathways. Key kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β) are known to phosphorylate tau, promoting its detachment from microtubules and subsequent aggregation.[9][10] Protein phosphatase 1 (PP1) is also involved in regulating tau phosphorylation.[2][11] The following diagram illustrates a simplified overview of these pathways.
Caption: Simplified signaling pathway of tau phosphorylation and aggregation.
Experimental Protocols
Protocol 1: In Vitro Tau Binding Affinity Assay
Objective: To determine the binding affinity and selectivity of this compound for tau fibrils compared to amyloid-beta (Aβ) fibrils.
Materials:
-
Recombinant human tau protein (e.g., K18Δ280K fragment)
-
Synthetic human Aβ1-42 peptide
-
18F-labeled this compound (for saturation binding) or unlabeled this compound (for competition assays)
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Fibril Formation: Prepare tau and Aβ fibrils by incubating the respective proteins at 37°C with agitation for several days. Confirm fibril formation using Thioflavin T fluorescence or electron microscopy.
-
Saturation Binding Assay: a. In a 96-well plate, incubate a fixed concentration of pre-formed tau or Aβ fibrils (e.g., 200 nM) with increasing concentrations of 18F-THK-523 (e.g., 1-500 nM). b. To determine non-specific binding, perform a parallel incubation in the presence of a high concentration of unlabeled this compound (e.g., 1 µM). c. Incubate the plates at room temperature for 1 hour. d. Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Subtract non-specific binding from total binding to obtain specific binding. b. Plot specific binding against the concentration of 18F-THK-523 and fit the data to a one-site or two-site binding model using non-linear regression to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
Protocol 2: Hypothetical In Vitro Tau Aggregation Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit the aggregation of tau protein.
Materials:
-
Recombinant human tau protein
-
Aggregation-inducing agent (e.g., heparin or arachidonic acid)
-
Thioflavin T (ThT)
-
This compound
-
Assay buffer: PBS, pH 7.4
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
In the 96-well plate, add recombinant tau protein to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate tau aggregation by adding the aggregation-inducing agent to all wells.
-
Incubate the plate at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), add ThT to a final concentration of 10 µM to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: a. Plot ThT fluorescence against time for each concentration of this compound. b. Calculate the percentage of inhibition of tau aggregation for each concentration of this compound compared to the vehicle control. c. Determine the IC50 value of this compound for tau aggregation inhibition.
References
- 1. Signaling pathways and posttranslational modifications of tau in Alzheimer’s disease: the humanization of yeast cells [microbialcell.com]
- 2. Tau: A Signaling Hub Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
Troubleshooting & Optimization
THK-523 Technical Support Center: Troubleshooting Off-Target Binding
This technical support center provides guidance to researchers, scientists, and drug development professionals on the potential off-target binding of THK-523. While this compound is a valuable tool for detecting tau pathology, understanding its binding profile is crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: Does this compound bind to amyloid-β (Aβ) plaques?
A1: this compound demonstrates a significantly higher affinity for tau fibrils compared to Aβ fibrils.[1][2][3][4][5] In vitro binding studies, autoradiography, and histofluorescence analyses consistently show that this compound binding co-localizes with tau pathology, but it does not prominently highlight Aβ plaques.[1][2][3][5] However, some studies have reported faint or inconsistent staining of the dense core of some Aβ plaques, particularly at high concentrations of this compound.[6][7][8]
Q2: What is the reported off-target binding of this compound other than Aβ plaques?
A2: Besides the minimal interaction with Aβ plaques, off-target binding of the THK family of ligands has been attributed to monoamine oxidase B (MAO-B).[9] This is an important consideration when interpreting signals in brain regions known to have high MAO-B expression.
Q3: Is this compound suitable for imaging tau pathology in non-Alzheimer's disease (AD) tauopathies?
A3: Current evidence suggests that this compound selectively binds to the paired helical filament (PHF) tau found in Alzheimer's disease.[6][7] It has been shown to not bind to tau lesions in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), or Pick's disease (PiD).[6][7]
Q4: Does this compound bind to other protein aggregates like α-synuclein?
A4: Fluorescence microscopy studies have shown an absence of this compound fluorescence in brain sections with immunolabelled α-synuclein-containing Lewy bodies, indicating it does not bind to these structures.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to off-target binding.
| Issue | Potential Cause | Recommended Solution |
| High background staining | 1. Suboptimal antibody/probe concentration: Excessively high concentrations can lead to non-specific binding.[10][11] 2. Tissue autofluorescence: Natural fluorescence from the tissue can obscure the specific signal.[11] 3. Endogenous peroxidase/biotin activity: If using enzymatic detection methods, endogenous enzymes can produce background signal.[10][12] | 1. Titrate the this compound concentration: Perform a concentration gradient to determine the optimal concentration that provides a strong signal with minimal background. 2. Implement quenching steps: Treat sections with agents like 0.25% KMnO₄ followed by potassium metabisulphite/oxalic acid to reduce autofluorescence.[1][6] 3. Block endogenous activity: For HRP-based detection, quench with 3% H₂O₂. For biotin-based systems, use an avidin/biotin blocking kit.[10][12] |
| Weak or no signal | 1. Incorrect protocol: The staining protocol may not be optimized for the specific tissue or experimental setup. 2. Antibody/probe inactivity: The this compound may have degraded. 3. Low target expression: The target protein may not be present or is at a very low level in the sample.[12] | 1. Use a validated protocol: Refer to the detailed experimental protocols provided in this guide. 2. Use a positive control: Stain a tissue sample known to have high tau pathology to confirm the activity of this compound.[12] 3. Confirm target presence: Use immunohistochemistry with a validated anti-tau antibody on an adjacent section to verify the presence of tau pathology.[1][2] |
| Signal observed in unexpected regions (potential off-target binding) | 1. Binding to Aβ plaques: At high concentrations, faint staining of dense-core Aβ plaques may occur.[6][7] 2. Binding to MAO-B: The signal may be due to binding to MAO-B.[9] | 1. Co-staining with Aβ markers: Use an adjacent tissue section stained with a specific Aβ antibody (e.g., 1E8) to confirm if the signal co-localizes with Aβ plaques.[1][2] 2. Blocking studies: Pre-incubate with a selective MAO-B inhibitor to see if the signal is reduced. |
Quantitative Data Summary
The following table summarizes the binding affinities of ¹⁸F-THK-523 for tau and Aβ fibrils.
| Ligand | Target Fibril | Binding Sites | Kd (nM) | Bmax (pmol/nmol fibrils) | Reference |
| ¹⁸F-THK-523 | K18Δ280-tau | High-affinity | 1.7 | 0.2 | [2] |
| Low-affinity | 110 | 1.0 | [2] | ||
| ¹⁸F-THK-523 | β-amyloid₁₋₄₂ | Single site | 17.0 | 0.2 | [2] |
Key Experimental Protocols
Histofluorescence Staining with this compound
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) concentrations to water.
-
Autofluorescence Quenching:
-
Blocking: Block sections with 2% bovine serum albumin (BSA) in PBS (pH 7.0) for 10 minutes.[1][6]
-
This compound Staining: Incubate sections with 100 µM this compound for 30 minutes.[1][6]
-
Washing and Mounting: Wash sections in PBS and mount with a non-fluorescent mounting medium.[6]
Immunohistochemistry for Tau and Aβ (for comparison)
-
Deparaffinization, Rehydration, and Antigen Retrieval: Perform as standard for IHC protocols. Heat-induced epitope retrieval may be required.
-
Blocking: Block endogenous peroxidase (if using HRP-conjugate) with 3% H₂O₂. Block non-specific binding with a suitable blocking buffer (e.g., 20% fetal calf serum in Tris-buffered saline).[2]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against tau (e.g., DAKO pAb) or Aβ (e.g., 1E8) for 1 hour at room temperature.[2]
-
Secondary Antibody and Detection: Apply an appropriate HRP-conjugated secondary antibody, followed by a chromogenic substrate like DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.[1]
Visual Guides
Caption: Experimental workflow for this compound histofluorescence staining.
Caption: Logic diagram for troubleshooting unexpected this compound signals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
THK-523 Technical Support Center: Troubleshooting High White matter Retention
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the known issue of high white matter retention associated with the tau ligand, THK-523. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a first-generation, high-affinity fluorescent ligand developed for the in vitro and in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1] It was designed to bind to the paired helical filaments (PHFs) that form neurofibrillary tangles (NFTs) in the brain.
Q2: What is the known issue with this compound?
A2: The primary issue with this compound is its high off-target binding and retention in white matter regions of the brain.[2] This non-specific binding can obscure the specific signal from tau aggregates in adjacent gray matter, complicating the interpretation of imaging data and reducing the overall signal-to-noise ratio. This limitation ultimately precluded its use in clinical trials.
Q3: Why does this compound exhibit high white matter retention?
A3: The high white matter retention of this compound is largely attributed to its physicochemical properties, specifically its lipophilicity. With a LogP value of 2.91, this compound is moderately lipophilic, leading to strong hydrophobic interactions with the lipid-rich myelin sheaths that constitute white matter.
Q4: Are there alternatives to this compound with lower white matter binding?
A4: Yes, the challenges with this compound spurred the development of second-generation tau tracers with improved pharmacokinetic properties and lower white matter retention. Derivatives such as THK-5105, THK-5117, and particularly THK-5351 were designed to have a higher affinity for tau and reduced non-specific binding.
Troubleshooting Guide for High White Matter Retention
This guide provides experimental strategies to potentially mitigate the high white matter binding of this compound in ex vivo tissue staining experiments.
Issue: High background fluorescence in white matter.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting high white matter retention with this compound.
1. Optimization of this compound Concentration
-
Problem: Excessive probe concentration can lead to increased non-specific binding.
-
Suggestion: Perform a concentration titration to determine the optimal balance between specific signal in tau-rich regions and background in white matter.
-
Protocol:
-
Prepare a series of this compound dilutions (e.g., ranging from 10 nM to 500 nM).
-
Stain adjacent tissue sections from a well-characterized Alzheimer's disease brain with each concentration.
-
Image the sections under identical conditions.
-
Quantify the fluorescence intensity in both a region of interest (ROI) with known tau pathology (e.g., hippocampus) and a white matter ROI.
-
Select the concentration that provides the best signal-to-noise ratio.
-
2. Modification of Staining and Washing Protocols
-
Problem: Insufficient washing or inappropriate buffer composition can fail to remove non-specifically bound probe.
-
Suggestion: Increase the stringency and duration of wash steps, and consider the addition of detergents or organic solvents to the wash buffer.
-
Protocol:
-
Increase Wash Duration and Frequency: After incubation with this compound, increase the number of washes with Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) (e.g., from 3x5 minutes to 4x10 minutes).
-
Incorporate Detergents: Add a low concentration of a non-ionic detergent, such as Tween-20 (0.05% to 0.25%), to the wash buffer to help disrupt weak, non-specific hydrophobic interactions.
-
Ethanol (B145695) Washes: Introduce a graded series of ethanol washes (e.g., 50%, 70%) after the initial buffer washes. This can help to differentiate the probe from the lipid-rich white matter. Be cautious, as high concentrations of ethanol may also reduce the specific signal.
-
3. Implementation of Blocking Strategies
-
Problem: Hydrophobic and ionic interactions between this compound and white matter components contribute to off-target binding.
-
Suggestion: Pre-incubate the tissue with blocking agents to saturate these non-specific binding sites.
-
Protocol:
-
Standard Protein Blocking: Before applying this compound, incubate the tissue sections in a blocking buffer containing normal serum (e.g., 5% goat serum) or Bovine Serum Albumin (BSA) for at least 1 hour at room temperature.
-
Hydrophobic Interaction Blocking: To specifically address the lipophilic nature of this compound, consider adding reagents to the blocking buffer that can reduce hydrophobic interactions. While less common for small molecule probes than for antibodies, experimenting with additives like casein or commercially available blocking buffers designed to reduce hydrophobic binding may be beneficial.
-
4. Addressing Tissue Autofluorescence
-
Problem: Endogenous autofluorescence from lipofuscin and other molecules in aged brain tissue can contribute to the background signal, particularly in the green and red channels.
-
Suggestion: Use a quenching agent or photobleaching to reduce autofluorescence before staining.
-
Protocol:
-
Sudan Black B Staining: After this compound staining and washing, incubate the sections in a 0.1% Sudan Black B solution in 70% ethanol for 5-10 minutes. This is effective at quenching lipofuscin autofluorescence.
-
Photobleaching: Before any staining steps, expose the tissue sections to a strong, broad-spectrum light source for several hours.[2] This can photobleach endogenous fluorophores.
-
Data Presentation
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 282.31 g/mol | [3] |
| LogP | 2.91 | [3] |
| Binding Affinity (Kd) for Tau Fibrils | KD1: 1.7 nM, KD2: 21.7 nM | [3] |
| Binding Affinity (Kd) for Aβ Fibrils | 20.7 nM | [3] |
Table 2: Comparison of First and Second Generation THK Tracers
| Tracer | Key Advantage over Predecessor | White Matter Binding |
| This compound | First generation, high affinity for tau | High |
| THK-5105/5117 | Higher brain uptake and faster clearance than this compound | Reduced |
| THK-5351 | Lower white matter binding and higher tau affinity than this compound | Significantly Reduced |
Experimental Protocols
Standard Protocol for this compound Staining of Human Brain Tissue Sections
This protocol is adapted from Fodero-Tavoletti et al., Brain, 2011.[3]
-
Tissue Preparation: Use 5 µm thick serial sections of formalin-fixed, paraffin-embedded human brain tissue.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval (for co-localization with antibodies): Perform heat-induced epitope retrieval if co-staining with antibodies.
-
Blocking (for co-localization with antibodies): Incubate sections in a blocking buffer (e.g., 20% fetal calf serum in TBS) for 1 hour.
-
This compound Incubation: Incubate the sections with the desired concentration of unlabelled this compound in a suitable buffer (e.g., PBS) for 1 hour at room temperature.
-
Washing: Wash the sections thoroughly with PBS (e.g., 3 x 5 minutes).
-
Counterstaining (Optional): Counterstain with a nuclear stain like DAPI.
-
Mounting: Coverslip the sections using an aqueous mounting medium.
Signaling Pathway and Binding Mechanism
Caption: Binding pathways of this compound, illustrating both specific and non-specific interactions.
References
Technical Support Center: First-Generation Tau Tracer THK-523
Welcome to the technical support center for the first-generation tau PET tracer, [¹⁸F]THK-523. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments with this tracer.
I. Troubleshooting Guides
This section provides solutions to common issues that may arise during the use of [¹⁸F]this compound.
Issue 1: High Background Signal or Non-Specific Binding in PET Imaging
Question: We are observing high background signal and what appears to be non-specific binding in our [¹⁸F]this compound PET scans, particularly in the white matter and basal ganglia. How can we troubleshoot this?
Answer: High background and non-specific binding are known limitations of [¹⁸F]this compound. Here’s a step-by-step guide to help you address this issue:
-
Rule out technical errors:
-
Radiotracer Quality Control: Ensure the radiochemical purity of your [¹⁸F]this compound synthesis is >95%. Impurities can lead to altered biodistribution and increased non-specific binding.
-
Injection Procedure: Verify the accuracy of the intravenous injection. A partial subcutaneous injection can lead to slow clearance and high background signal.
-
Image Acquisition and Analysis: Review your image acquisition and reconstruction parameters. Ensure appropriate corrections for attenuation, scatter, and randoms are applied. For animal studies, confirm accurate co-registration with an anatomical MRI.
-
-
Understand the biological basis of off-target binding:
-
MAO-B Binding: [¹⁸F]this compound and other first-generation tau tracers from the THK family exhibit significant off-target binding to monoamine oxidase B (MAO-B).[1] This is a primary contributor to the high signal observed in the basal ganglia.
-
White Matter Retention: High retention in the white matter is an intrinsic property of [¹⁸F]this compound and has been a significant factor limiting its clinical use. This may obscure the signal from adjacent gray matter regions.
-
Amyloid-β Plaque Binding: While [¹⁸F]this compound has a higher affinity for tau fibrils than for Aβ fibrils, some binding to dense-cored amyloid-β plaques can occur, which might contribute to the overall signal in subjects with significant amyloid pathology.
-
-
Experimental strategies to mitigate and interpret off-target binding:
-
Blocking Studies: To confirm the contribution of MAO-B to the signal, consider conducting a blocking study. Pre-treatment of the subject with a specific MAO-B inhibitor, such as selegiline (B1681611) or lazabemide, prior to [¹⁸F]this compound injection should reduce the signal in MAO-B rich regions.
-
Comparative Imaging: If feasible, perform PET imaging with a specific MAO-B tracer (e.g., [¹¹C]DEB) to delineate the regions of high MAO-B density and compare them with your [¹⁸F]this compound scans.
-
Region of Interest (ROI) Analysis: When analyzing your data, be cautious in interpreting the signal from regions known for high off-target binding (basal ganglia, thalamus, and white matter). Focus on cortical gray matter regions where tau pathology is expected to be more prominent in Alzheimer's disease.
-
Troubleshooting Workflow for High Background Signal
Caption: A flowchart to troubleshoot high background signals in [¹⁸F]this compound PET.
II. Frequently Asked Questions (FAQs)
Q1: What are the main limitations of [¹⁸F]this compound as a tau tracer?
A1: The primary limitations of [¹⁸F]this compound include:
-
Off-Target Binding: It binds to non-tau targets, most notably monoamine oxidase B (MAO-B), which is abundant in the basal ganglia and other subcortical regions.[1] This leads to a high signal in these areas that does not represent tau pathology.
-
High White Matter Retention: The tracer shows significant non-specific binding to white matter, which can make it difficult to distinguish the signal from adjacent gray matter where tau tangles are located. This high background was a major reason for the discontinuation of its clinical development.[2]
-
Limited Selectivity for Non-AD Tauopathies: [¹⁸F]this compound selectively binds to the paired helical filament (PHF) tau found in Alzheimer's disease but shows little to no binding to the tau isoforms present in other tauopathies like Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD).[2]
-
Radiolabeled Metabolites: Like other first-generation tracers, there is a potential for radiolabeled metabolites to enter the brain, which can complicate the interpretation of the PET signal.
Q2: How does the binding affinity of [¹⁸F]this compound for tau compare to its affinity for amyloid-β and MAO-B?
A2: [¹⁸F]this compound was designed to have a higher affinity for tau fibrils compared to amyloid-β (Aβ) fibrils. However, its off-target binding to MAO-B is a significant confounding factor. The table below summarizes the available binding affinity data.
| Target | Binding Affinity (Kd or Ki in nM) | Reference |
| Tau Fibrils (K18Δ280K) | Kd1 = 1.67, Kd2 = 21.7 | [3] |
| Amyloid-β (Aβ₁₋₄₂) Fibrils | Kd = 20.7 | [3] |
| MAO-B | Data for THK-5351 (a derivative) shows high affinity; specific Ki for this compound is not readily available but is expected to be significant. | [1] |
Q3: Can [¹⁸F]this compound be used to image tau pathology in animal models of non-AD tauopathies?
A3: Based on post-mortem human brain studies, [¹⁸F]this compound does not effectively bind to the tau aggregates found in non-AD tauopathies such as PSP and CBD.[2] Therefore, it is not a suitable tracer for imaging tau pathology in animal models of these specific diseases. Second-generation tau tracers have shown more promise for this application.
Logical Relationship of this compound Binding Properties
Caption: Binding profile of [¹⁸F]this compound to intended and off-target sites.
III. Experimental Protocols
Protocol 1: In Vitro Autoradiography with [¹⁸F]this compound on Human Brain Sections
This protocol is adapted from methodologies described in Fodero-Tavoletti et al., Brain, 2011.[3][4]
Materials:
-
Frozen or paraffin-embedded human brain sections (5-10 µm thick) from Alzheimer's disease patients and healthy controls.
-
[¹⁸F]this compound of high radiochemical purity.
-
Incubation buffer: Phosphate-buffered saline (PBS).
-
Wash buffers: 50% ethanol (B145695) and deionized water.
-
Phosphor imaging plates or digital autoradiography system.
-
Microscope for subsequent histochemical staining.
Procedure:
-
Tissue Preparation:
-
If using frozen sections, allow them to thaw to room temperature.
-
If using paraffin-embedded sections, deparaffinize and rehydrate them through a series of xylene and graded ethanol washes.
-
-
Incubation:
-
Incubate the brain sections with a solution of [¹⁸F]this compound (e.g., 2.2 MBq/ml) in PBS at room temperature for 10 minutes.
-
For determination of non-specific binding, incubate adjacent sections with the same concentration of [¹⁸F]this compound in the presence of a high concentration (e.g., 2 µM) of non-radioactive this compound.[5]
-
-
Washing:
-
Briefly rinse the sections in deionized water.
-
Wash the sections in 50% ethanol for 2 minutes.
-
Perform a final brief rinse in deionized water.
-
-
Drying and Exposure:
-
Allow the sections to air dry completely.
-
Expose the dried sections to a phosphor imaging plate overnight.
-
-
Image Acquisition and Analysis:
-
Scan the imaging plate using a phosphor imaging system.
-
Quantify the signal intensity in different brain regions using appropriate image analysis software.
-
-
Histological Correlation:
-
Following autoradiography, the same or adjacent sections can be stained with antibodies against tau (e.g., AT8) and amyloid-β to correlate the tracer binding with the underlying pathology.
-
Protocol 2: In Vivo PET Imaging with [¹⁸F]this compound in Animal Models
This protocol is based on the methodology described for transgenic mouse studies.[3][6]
Materials:
-
Transgenic animal model of tauopathy (e.g., rTg4510 mice) and wild-type controls.
-
[¹⁸F]this compound of high radiochemical purity, formulated for intravenous injection.
-
Small animal PET scanner.
-
Anesthesia (e.g., isoflurane).
-
Catheter for tail vein injection.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).
-
Place a catheter in the tail vein for radiotracer injection.
-
Position the animal in the PET scanner.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹⁸F]this compound via the tail vein catheter (e.g., 3.7 MBq in 100 µL for a mouse).[3]
-
-
PET Image Acquisition:
-
Acquire dynamic or static PET images. A static scan can be acquired for 30 minutes, starting at 30 minutes post-injection, to allow for sufficient brain uptake and clearance from the blood pool.[3]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with a T2-weighted MRI template or an individual MRI for anatomical reference.
-
Define regions of interest (ROIs) on the co-registered images to measure the standardized uptake value (SUV) or distribution volume ratio (DVR) in different brain regions.
-
-
Ex Vivo Biodistribution (Optional):
-
At the end of the imaging session, animals can be euthanized, and brains and other organs can be harvested.
-
The radioactivity in each organ can be measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g). This can provide further validation of the in vivo imaging results.
-
References
- 1. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to reduce non-specific binding of THK-523
Welcome to the technical support center for THK-523. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe and PET (Positron Emission Tomography) radiotracer precursor with high affinity and selectivity for paired helical filament (PHF)-tau, a key pathological hallmark of Alzheimer's disease.[1][2][3][4] Its primary application is in the in vitro and in vivo imaging of tau pathology in brain tissue.[1][2][3][4]
Q2: What are the known binding characteristics of this compound?
In vitro studies have demonstrated that this compound binds with high affinity to recombinant tau fibrils.[2][3] Autoradiography and histofluorescence studies on human brain tissue have shown that this compound co-localizes with immunoreactive tau pathology, such as neurofibrillary tangles and neuropil threads, but does not significantly bind to β-amyloid plaques.[1][2][4]
Q3: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of this compound with molecules or surfaces other than its intended target (PHF-tau). This can lead to high background signals, reducing the signal-to-noise ratio and making it difficult to accurately detect and quantify specific tau pathology.[5][6][7][8] Sources of non-specific binding can include other proteins, lipids, and even the experimental apparatus.
Q4: Can this compound be used for applications other than tau imaging?
While this compound is highly selective for PHF-tau in the context of Alzheimer's disease, researchers should be aware of potential off-target binding. It is always recommended to include appropriate controls in your experiments to validate the specificity of this compound binding in your specific application and tissue type.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Microscopy
High background fluorescence can obscure the specific signal from this compound binding to tau pathology. The following steps can help troubleshoot and reduce high background.
Potential Causes and Solutions:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue is a common cause of high background.
-
Suboptimal this compound Concentration: Using too high a concentration of this compound can lead to increased non-specific binding.
-
Solution: Perform a concentration titration to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.[7]
-
-
Insufficient Washing: Inadequate washing after this compound incubation can leave unbound probe in the tissue, contributing to background.
-
Solution: Increase the number and duration of wash steps. Ensure gentle agitation during washing to facilitate the removal of unbound this compound.[8]
-
-
Autofluorescence of the Tissue: Some tissues have endogenous molecules that fluoresce, which can be mistaken for specific signal.
Logical Troubleshooting Workflow:
Issue 2: High Non-Specific Binding in In Vitro Autoradiography
Similar to fluorescence microscopy, high non-specific binding in autoradiography can lead to inaccurate quantification of tau pathology.
Potential Causes and Solutions:
-
Inappropriate Buffer Composition: The buffer used for incubation and washing can influence non-specific binding.
-
Solution: Ensure the buffer composition is optimized. The inclusion of a small amount of detergent, like Tween-20, can help reduce non-specific hydrophobic interactions.
-
-
Lack of a Competitive Blocker: Without a competitor, it's difficult to distinguish between specific and non-specific binding.
-
Suboptimal Incubation Time: Both too short and too long incubation times can affect the specific-to-non-specific binding ratio.
-
Solution: Optimize the incubation time to allow for sufficient binding to the target while minimizing non-specific interactions.
-
Experimental Protocols
Protocol 1: Histofluorescence Staining of Brain Tissue with this compound
This protocol is adapted from established methods for this compound histofluorescence.[1][4]
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer: 2% Bovine Serum Albumin (BSA) in PBS
-
This compound staining solution: 100 µM this compound in PBS
-
Autofluorescence quenching agent (optional)
-
Non-fluorescent mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval (if performing co-immunostaining):
-
Perform antigen retrieval as required for the co-staining antibody.
-
-
Autofluorescence Quenching (Optional):
-
If high tissue autofluorescence is expected, treat sections with an appropriate quenching agent according to the manufacturer's instructions.
-
-
Blocking:
-
Wash sections with PBS.
-
Incubate sections with blocking buffer (2% BSA in PBS) for 30 minutes at room temperature to block non-specific binding sites.[1]
-
-
This compound Staining:
-
Incubate sections with 100 µM this compound staining solution for 30 minutes at room temperature.
-
-
Washing:
-
Wash sections three times with PBS for 5 minutes each to remove unbound this compound.
-
-
Mounting:
-
Mount coverslips using a non-fluorescent mounting medium.
-
-
Imaging:
-
Visualize fluorescence using a fluorescence microscope with appropriate filter sets (e.g., excitation ~436 nm, emission ~480 nm).
-
Experimental Workflow for Histofluorescence:
Protocol 2: In Vitro Competitive Binding Assay
This protocol can be used to determine the binding affinity (Ki) of a test compound for tau fibrils by competing with radiolabeled [¹⁸F]this compound.
Materials:
-
Recombinant tau fibrils
-
[¹⁸F]this compound
-
Unlabeled test compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Filter plates and filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare a solution of [¹⁸F]this compound at a concentration close to its Kd for tau fibrils.
-
Prepare a suspension of tau fibrils in assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add:
-
Assay buffer
-
[¹⁸F]this compound
-
Unlabeled test compound (at varying concentrations) or buffer (for total binding)
-
A high concentration of unlabeled this compound (for non-specific binding)
-
-
Initiate the binding reaction by adding the tau fibril suspension to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter plate to separate the fibril-bound [¹⁸F]this compound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a competitive binding model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.[13]
-
Data Presentation
To systematically optimize your experiments and reduce non-specific binding, it is crucial to record and compare your results under different conditions. The following table provides a template for this purpose.
Table 1: Optimization of this compound Staining Protocol
| Parameter Varied | Condition 1 | Condition 2 | Condition 3 | Signal Intensity (Specific) | Background Intensity (Non-specific) | Signal-to-Noise Ratio (SNR) |
| Blocking Agent | 2% BSA | 5% Normal Goat Serum | Commercial Blocker X | |||
| Blocking Time | 30 min | 60 min | 90 min | |||
| This compound Conc. | 50 µM | 100 µM | 200 µM | |||
| Wash Buffer | PBS | PBS + 0.05% Tween-20 | TBS | |||
| Number of Washes | 2 x 5 min | 3 x 5 min | 3 x 10 min |
Note: Signal and background intensity can be quantified using image analysis software. The Signal-to-Noise Ratio (SNR) can be calculated as the ratio of the specific signal intensity to the background intensity.[10][14][15][16]
By systematically testing these parameters, researchers can identify the optimal conditions for their specific experimental setup, leading to more reliable and reproducible results with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. sinobiological.com [sinobiological.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 11. revvity.com [revvity.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 16. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection and scanning parameters for [18F]THK-523 PET
Welcome to the technical support center for [18F]THK-523 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing injection and scanning parameters and to offer solutions for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is [18F]this compound and what is its primary application?
[18F]this compound is a positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2] It is a quinoline (B57606) derivative that binds to tau aggregates, allowing for their non-invasive quantification and spatial distribution mapping in the brain.[1][3]
Q2: What are the key quality control parameters for [18F]this compound before injection?
Before administration, it is crucial to ensure the quality of the [18F]this compound radiotracer. The two primary parameters to verify are radiochemical purity and specific activity.
| Parameter | Recommended Value | Significance |
| Radiochemical Purity | >95%[3] | Ensures that the detected signal is from the intended tracer and not from radioactive impurities, which could lead to inaccurate quantification and image artifacts. |
| Specific Activity | Approximately 100 GBq/µmol (2.7 Ci/µmol) at the end of synthesis[3] | High specific activity is necessary to minimize the injected chemical mass of this compound, thereby avoiding potential pharmacological effects and ensuring that the tracer binds to a small fraction of the target receptors (tracer conditions). |
Q3: What is a suitable injected dose of [18F]this compound for preclinical studies in mice?
The injected dose can vary between studies, but a typical range for preclinical imaging in mice is between 0.68 and 1.32 MBq, administered intravenously via the tail vein. The specific dose should be sufficient to obtain good counting statistics while adhering to institutional guidelines for animal radiation exposure.
Q4: Should I perform a dynamic or static PET scan for [18F]this compound imaging?
The choice between a dynamic and a static scan depends on the research question.
-
Dynamic Scans: These involve acquiring data continuously over a longer period (e.g., 60-90 minutes) immediately after tracer injection. Dynamic scanning is the gold standard for quantitative analysis as it allows for kinetic modeling to estimate parameters like the volume of distribution (VT) or binding potential (BPND), which can provide more accurate quantification of tracer binding.[4][5]
-
Static Scans: These are performed over a shorter duration (e.g., 20-30 minutes) at a specific time point after tracer uptake has reached a relatively stable state. A common time window for static [18F]this compound imaging in preclinical models is around 30 minutes post-injection.[3] Static scans are simpler to acquire and analyze, often using the Standardized Uptake Value Ratio (SUVR) for semi-quantitative assessment.[6]
For novel research or when precise quantification is required, a dynamic scan is recommended. For routine screening or when throughput is a priority, a well-validated static scan protocol may be sufficient.
Troubleshooting Guide
Issue 1: High and Non-specific Binding in White Matter
Problem: My [18F]this compound PET images show high signal intensity in white matter regions, making it difficult to distinguish specific tau binding in adjacent gray matter.
Cause: This is a known limitation of [18F]this compound.[6] The tracer exhibits significant off-target binding in white matter, which can obscure the specific signal from tau aggregates in cortical areas. This high white matter retention can lead to low standardized uptake value ratios (SUVRs), even in subjects with known tau pathology.
Solutions:
-
Advanced Image Correction: Partial volume correction (PVC) techniques can help to reduce the spillover effect from white matter into adjacent gray matter regions of interest. However, the effectiveness of PVC may be limited when the underlying specific signal is low.
-
Kinetic Modeling: Dynamic scanning followed by kinetic modeling using a reference tissue model can sometimes better separate specific binding from non-specific uptake compared to simple SUVR analysis of static images.
-
Careful Selection of Reference Region: The choice of a reference region with minimal specific binding is crucial for accurate SUVR and kinetic modeling. The cerebellar cortex is often used as a reference region, but its validity should be confirmed for the specific application.[6][7]
-
Consider Second-Generation Tracers: For future studies, consider using second-generation tau tracers (e.g., [18F]THK-5117, [18F]THK-5351) which were designed to have lower white matter binding and improved imaging characteristics.[6]
Issue 2: Inconsistent or Noisy Quantitative Data
Problem: The quantitative values (SUVR, VT, etc.) from my [18F]this compound scans are highly variable or noisy, leading to poor statistical power.
Cause: This can result from several factors including low injected dose, short scan duration, or suboptimal image reconstruction parameters. The iterative reconstruction algorithms commonly used in PET (e.g., Ordered Subset Expectation Maximization - OSEM) can amplify noise, especially with a high number of iterations.[8][9]
Solutions:
-
Optimize Injected Dose and Scan Duration: Ensure the injected dose is sufficient to achieve adequate counting statistics. For static scans, a longer acquisition time can reduce image noise. For dynamic scans, ensure the total scan duration is sufficient for the tracer to reach equilibrium in the target tissues.
-
Optimize Reconstruction Parameters:
-
Iterations and Subsets: Increasing the number of iterations and subsets in OSEM reconstruction can improve spatial resolution but also increases image noise.[8] It is important to find a balance that provides good recovery of the signal without excessive noise. This should be optimized for your specific scanner and imaging protocol.
-
Post-reconstruction Filtering: Applying a Gaussian filter after reconstruction can reduce image noise, but excessive filtering can blur the image and reduce quantitative accuracy. The optimal filter width (FWHM) should be determined empirically.
-
Advanced Reconstruction Algorithms: If available, consider using reconstruction algorithms that incorporate point spread function (PSF) modeling and time-of-flight (TOF) information, as these can improve the signal-to-noise ratio and quantitative accuracy.[9][10] Bayesian penalized likelihood reconstruction algorithms (e.g., Q.Clear) can also effectively control noise.[11]
-
| Reconstruction Parameter | Effect of Increasing the Value | Recommendation |
| OSEM Iterations | Increases image noise and signal recovery.[8] | Find a balance; avoid excessive iterations that amplify noise. |
| OSEM Subsets | Can accelerate convergence but may increase noise.[8] | Use a number appropriate for the scanner and data. |
| Gaussian Filter FWHM | Reduces noise but can blur the image and lower quantitative values. | Optimize to smooth noise without significant loss of signal. |
| PSF Correction | Improves spatial resolution but can introduce edge artifacts.[9] | Recommended for improved recovery in small structures. |
| TOF Information | Improves signal-to-noise ratio and image quality.[10] | Use if available on the PET system. |
Issue 3: Image Artifacts
Problem: My [18F]this compound PET images contain artifacts that may interfere with interpretation and quantification.
Cause: Artifacts in PET imaging can arise from patient/animal motion, metal implants, or issues with the CT-based attenuation correction.
Solutions:
-
Motion Artifacts: For animal studies, ensure robust and consistent anesthesia and subject fixation throughout the scan. For human studies, instruct the subject to remain still and use head restraints if necessary. Motion correction software can be applied post-acquisition if available.
-
Metal Artifacts: If the subject has metal implants (e.g., dental fillings in human studies), these can cause streaks and erroneous attenuation correction on the CT scan, which will propagate to the PET image. Use metal artifact reduction algorithms for the CT if available.
-
Attenuation Correction Artifacts: Mismatches between the CT and PET scan positions (e.g., due to patient movement between scans) can lead to incorrect attenuation correction and quantitatively inaccurate PET values. Ensure the subject's position is stable between the CT and PET acquisitions.
Experimental Protocols
Radiotracer Quality Control
-
Radiochemical Purity: Perform radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) on an aliquot of the final [18F]this compound product. The radiochemical purity should be >95%.[3]
-
Specific Activity: Measure the total radioactivity of the final product using a dose calibrator and the total mass of this compound using analytical HPLC with a standard curve. Calculate the specific activity in GBq/µmol.
Preclinical PET Imaging Protocol (Mouse Model)
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Maintain the animal's body temperature throughout the experiment using a heating pad.
-
Injection: Administer 0.68–1.32 MBq of [18F]this compound in a volume of approximately 100-200 µL of saline via the tail vein.
-
Uptake: Allow the tracer to distribute for a specific period.
-
PET Scan Acquisition:
-
For Static Imaging: Position the animal in the PET scanner and acquire data for 20-30 minutes, starting at 30 minutes post-injection.[3]
-
For Dynamic Imaging: Position the animal in the PET scanner immediately after injection and acquire data for 60-90 minutes. The scan can be framed as, for example, 4 x 15s, 4 x 60s, and subsequent 5-minute frames.
-
-
CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM) with corrections for attenuation, scatter, and randoms.
Visualizations
Caption: Overview of the experimental workflow for [18F]this compound PET imaging.
Caption: Logical workflow for troubleshooting high white matter binding in [18F]this compound PET.
References
- 1. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Non-invasive kinetic modelling approaches for quantitative analysis of brain PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Static and Dynamic 18F-FDG PET/CT for Quantification of Pulmonary Inflammation in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal Reference Region to Measure Longitudinal Amyloid-β Change with 18F-Florbetaben PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. researchgate.net [researchgate.net]
- 11. The effect of Q.Clear reconstruction on quantification and spatial resolution of 18F-FDG PET in simultaneous PET/MR - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Tau Quantification with THK-523: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the [¹⁸F]THK-523 PET tracer for in vivo tau imaging. While a pioneering first-generation tau tracer, this compound presents several challenges in accurately quantifying tau load. This guide offers troubleshooting advice and answers to frequently asked questions to help you navigate these complexities in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should be aware of when using this compound for tau quantification?
A1: The main challenges associated with this compound are its significant off-target binding, particularly high retention in white matter, and its selectivity for specific tau isoforms.[1] This can lead to an overestimation of tau load in certain brain regions and a lack of signal in non-Alzheimer's disease (AD) tauopathies.
Q2: Is this compound suitable for studying all types of tauopathies?
A2: No. This compound demonstrates selective binding to the paired helical filament (PHF) tau characteristic of Alzheimer's disease.[2][3] It shows negligible binding to the tau aggregates found in other tauopathies such as Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), and Pick's Disease (PiD).[2][3][4] Therefore, it is not a suitable tracer for quantifying tau load in these conditions.
Q3: Does this compound bind to other protein aggregates like amyloid-beta (Aβ) or α-synuclein?
A3: In vitro studies and post-mortem tissue analysis have shown that this compound has a higher affinity for tau fibrils compared to Aβ fibrils.[5][6][7] While some faint labeling of dense-cored Aβ plaques has been observed, it generally does not significantly bind to Aβ plaques or α-synuclein-containing Lewy bodies.[2][3]
Q4: What is the impact of high white matter retention on my data?
A4: High retention of this compound in the white matter can obscure the specific signal from tau aggregates in adjacent gray matter regions, making accurate quantification difficult.[1] This non-specific binding can reduce the signal-to-noise ratio and complicate the interpretation of PET images. This high white matter retention was a primary reason its clinical development was not pursued further.[4]
Q5: Are there newer generation tau tracers that overcome the limitations of this compound?
A5: Yes, second-generation tau tracers, such as [¹⁸F]flortaucipir (AV-1451), [¹⁸F]RO948, and [¹⁸F]PI-2620, have been developed with improved properties.[4][8] These tracers generally exhibit lower off-target binding and improved selectivity, though they also have their own unique binding profiles and potential off-target binding sites that researchers need to be aware of.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High signal in white matter regions | Inherent property of this compound leading to non-specific retention. | - Utilize partial volume correction methods that account for white matter spillover. - Select reference regions with minimal white matter content for semi-quantification (e.g., cerebellar gray matter). - Acknowledge this limitation in data interpretation and consider using a second-generation tracer if available. |
| Low or no signal in a suspected non-AD tauopathy case | This compound's selectivity for AD-specific PHF-tau. | - Confirm the tauopathy subtype through other diagnostic means (e.g., clinical presentation, other biomarkers). - For non-AD tauopathies, consider using a tracer with broader tau isoform binding capabilities, if available, or alternative methods for tau quantification.[2][4] |
| Discrepancy between PET signal and post-mortem tau immunohistochemistry | - this compound may not bind to all tau conformations equally. - Differences in the resolution of PET imaging versus microscopy. | - Co-register PET images with high-resolution anatomical MRI to improve localization. - Perform autoradiography on post-mortem tissue with [¹⁸F]this compound to directly compare tracer binding with immunohistochemical staining. |
| Difficulty in defining a stable reference region for SUVR analysis | Off-target binding may affect traditional reference regions. | - Carefully evaluate potential reference regions for any specific binding. The cerebellar cortex is often used, but its suitability should be confirmed for your specific study population. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities (Kd) of this compound and Other Tracers
| Tracer | Binding Target | Kd (nM) | Reference |
| [¹⁸F]this compound | Recombinant Tau Fibrils (K18ΔK280) | 1.99 | [9] |
| Synthetic Aβ₁₋₄₂ Fibrils | 30.3 | [9] | |
| AD Brain Homogenates | 86.5 | [10] | |
| [¹¹C]PiB | Synthetic Aβ₁₋₄₂ Fibrils | < 10 | [9] |
| [¹⁸F]BF-227 | Synthetic Aβ₁₋₄₂ Fibrils | < 10 | [9] |
| [¹⁸F]FDDNP | Synthetic Aβ₁₋₄₂ Fibrils | < 10 | [9] |
| [¹⁸F]THK-5105 | AD Brain Homogenates | 2.63 | [10] |
| [¹⁸F]THK-5117 | AD Brain Homogenates | 5.19 | [10] |
Table 2: In Vivo Retention of [¹⁸F]this compound in Transgenic Mice
| Mouse Model | Brain Region | % Injected Dose/g (at 30 min post-injection) | Key Finding | Reference |
| rTg4510 (Tau) | Whole Brain | ~1.2 | Significantly higher retention compared to wild-type and APP/PS1 mice.[5][11] | [12] |
| Wild-type | Whole Brain | ~0.8 | Lower retention indicating less non-specific binding in the absence of tau pathology. | [12] |
| APP/PS1 (Aβ) | Whole Brain | ~0.8 | Retention similar to wild-type, suggesting minimal binding to Aβ in vivo.[5][11] | [12] |
Experimental Protocols
In Vitro Radioligand Binding Assay (Adapted from Harada et al., 2013) [6]
-
Preparation of Fibrils: Use synthetic amyloid β(42) and recombinant K18ΔK280-tau fibrils.
-
Incubation: Incubate the fibrils with [¹⁸F]this compound in an appropriate assay buffer.
-
Determination of Non-specific Binding: In a parallel set of experiments, add a high concentration (e.g., 2 µM) of unlabeled this compound to determine non-specific binding.
-
Separation: Separate bound from free radioligand using filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Analysis: Perform saturation analysis to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
In Vitro Autoradiography on Human Brain Sections (Adapted from Fodero-Tavoletti et al., 2011) [5]
-
Tissue Preparation: Use frozen, serial sections of post-mortem human brain tissue from confirmed AD and control cases.
-
Tracer Incubation: Incubate the sections with a solution containing [¹⁸F]this compound.
-
Washing: Wash the sections to remove unbound tracer.
-
Imaging: Expose the labeled sections to a phosphor imaging plate or film.
-
Immunohistochemistry: On adjacent sections, perform immunohistochemistry for tau (e.g., using AT8 antibody) and Aβ (e.g., using 6F/3D antibody) to co-localize the tracer binding with specific pathologies.
Visualizations
Caption: Experimental workflow for this compound PET imaging and analysis.
Caption: Factors influencing the interpretation of this compound PET signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The Challenges of Tau Imaging - Page 4 [medscape.com]
THK-523 PET Signal Interpretation: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing THK-523 positron emission tomography (PET) imaging. The information is designed to address specific challenges encountered during experimental procedures and data interpretation.
Frequently Asked Questions (FAQs)
1. What is this compound and what does it bind to in the brain?
[18F]this compound is a first-generation PET radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD).[1][2] It primarily binds to paired helical filament (PHF)-tau, which constitutes the neurofibrillary tangles (NFTs) found in the brains of individuals with AD.[3]
2. Does this compound bind to other protein aggregates?
While this compound shows a higher affinity for tau fibrils compared to amyloid-β (Aβ) fibrils, it is not entirely specific.[1][4] It has been observed to faintly label dense-cored amyloid-β plaques.[3] Importantly, this compound shows negligible binding to the tau aggregates found in non-AD tauopathies such as Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), and Pick's Disease (PiD).[3] It also does not bind to α-synuclein-containing Lewy bodies.[3]
3. What are the known limitations of this compound?
A significant limitation of this compound is its high retention in white matter, which can complicate the visual interpretation of PET images and potentially mask specific signals from gray matter regions.[5][6] This high white matter binding has led to it being considered unsuitable for some clinical tau PET imaging studies. Additionally, like other first-generation tau tracers, it can exhibit off-target binding.[7]
Troubleshooting Guide
Issue 1: High and non-specific signal in white matter regions.
-
Possible Cause: This is an inherent characteristic of the this compound tracer.[5]
-
Troubleshooting Steps:
-
Partial Volume Correction (PVC): Applying PVC algorithms during image processing can help to correct for the spillover of signal from white matter to adjacent gray matter regions, allowing for a more accurate quantification of regional tracer uptake.
-
Quantitative Analysis: Rely on quantitative measures such as the Standardized Uptake Value Ratio (SUVR) rather than solely on visual interpretation. The cerebellum is often used as a reference region for calculating SUVRs.
-
Comparative Imaging: If feasible, compare this compound PET scans with amyloid PET imaging (e.g., using PiB or florbetaben) to help differentiate tau pathology from amyloid plaques, as their distribution patterns in the brain differ.[1][3]
-
Issue 2: Difficulty in distinguishing true signal from background noise.
-
Possible Cause: Low signal-to-noise ratio, which can be exacerbated by the high white matter binding of this compound.
-
Troubleshooting Steps:
-
Optimized Acquisition Time: Ensure an adequate PET acquisition window to capture the peak equilibrium of the tracer.
-
Appropriate Reference Region: The selection of a stable reference region with minimal specific binding is crucial for accurate SUVR calculations. The cerebellar gray matter is commonly used for this purpose.
-
Statistical Analysis: Employ voxel-based statistical analyses to identify brain regions with significantly elevated tracer uptake compared to a control group.
-
Issue 3: Unexpected binding patterns observed in specific brain regions.
-
Possible Cause: Off-target binding of this compound to other molecules or structures in the brain.[7]
-
Troubleshooting Steps:
-
Consult Literature on Off-Target Binding: Be aware of known off-target binding sites for first-generation tau tracers, which may include monoamine oxidase (MAO) enzymes.[7]
-
Correlative Histopathology: If working with animal models or post-mortem human tissue, perform autoradiography and immunohistochemistry on adjacent brain sections to confirm that the PET signal co-localizes with tau pathology (e.g., using anti-tau antibodies like AT8).[8]
-
Data Presentation
Table 1: In Vitro Binding Affinities (Kd) of [18F]this compound
| Target Fibril | Binding Affinity (Kd) in nM | Reference |
| Recombinant Tau (K18ΔK280) | 1.99 | [8] |
| Synthetic Amyloid-β (Aβ42) | 30.3 | [8] |
| Recombinant Tau (K18Δ280K) - Site 1 | 1.67 | [4] |
| Recombinant Tau (K18Δ280K) - Site 2 | 21.7 | [4] |
| Synthetic Amyloid-β (Aβ1-42) | 20.7 | [4] |
Table 2: Regional Brain Uptake of [18F]this compound in Animal Models
| Animal Model | Brain Region | % Increased Retention vs. Wild-Type | Reference |
| Tau Transgenic Mice | Whole Brain | 48% | [2] |
Experimental Protocols
Protocol 1: In Vitro Autoradiography on Human Brain Sections
This protocol is adapted from methodologies described in the literature.[1][8]
-
Tissue Preparation:
-
Use frozen, post-mortem human brain sections (e.g., 10-20 µm thickness) from the hippocampus or other regions of interest.
-
Mount the sections on glass slides.
-
-
Incubation:
-
Pre-incubate the slides in a buffer solution.
-
Incubate the sections with a solution containing [18F]this compound (typically in the low nanomolar range) in the same buffer.
-
For determination of non-specific binding, incubate adjacent sections with the radiotracer solution containing a high concentration of unlabeled this compound (e.g., 2 µM) to block specific binding sites.[1][8]
-
-
Washing:
-
Wash the slides in buffer to remove unbound radiotracer. This step may involve a series of washes with decreasing concentrations of buffer and a final dip in distilled water.
-
-
Imaging:
-
Dry the slides thoroughly.
-
Expose the slides to a phosphor imaging plate or film.
-
Acquire the autoradiographic images using a phosphor imaging system.
-
-
Correlative Staining:
-
Use adjacent tissue sections for immunohistochemical staining with anti-tau (e.g., AT8) and anti-Aβ antibodies to correlate the radiotracer binding with the presence of specific pathologies.[8]
-
Visualizations
Caption: Logical diagram of this compound binding selectivity.
Caption: Experimental workflow for in vitro autoradiography.
References
- 1. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
THK-523 and Monoamine Oxidase B (MAO-B) Binding: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the potential interaction between the tau PET ligand THK-523 and monoamine oxidase B (MAO-B). This resource is intended to assist researchers in designing, executing, and interpreting experiments related to this off-target binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a first-generation PET (Positron Emission Tomography) radiotracer developed for the in vivo imaging of tau protein aggregates, which are a pathological hallmark of Alzheimer's disease and other tauopathies.[1][2][3][4][5] Its primary intended target is the paired helical filaments (PHFs) of hyperphosphorylated tau protein that form neurofibrillary tangles (NFTs) in the brain.[6][7]
Q2: Is there evidence that this compound binds to targets other than tau?
A2: Yes, several studies have indicated that first-generation tau PET tracers, including those in the THK family, exhibit off-target binding.[8][9][10] A significant off-target interaction for the THK series of compounds has been identified with monoamine oxidase B (MAO-B).[3][7][8][11]
Q3: Why is the off-target binding of this compound to MAO-B a concern for researchers?
A3: The binding of this compound to MAO-B can confound the interpretation of PET imaging data.[12] High signal in brain regions rich in MAO-B, such as the basal ganglia, may not accurately reflect the density of tau pathology, but rather a combination of tau and MAO-B binding.[8][11] This can lead to an overestimation of the tau load in certain areas and complicates the use of this compound as a specific biomarker for tauopathies. This off-target binding has been a significant factor in limiting the clinical use of first-generation THK ligands.[7][8]
Q4: How does the binding affinity of this compound for MAO-B compare to other tau tracers?
A4: In silico modeling studies suggest that while this compound does bind to MAO-B, its predicted binding affinity is lower than that of other first-generation tau tracers like T807 (flortaucipir).[2] Newer, second-generation tau PET tracers have been developed with the specific aim of reducing affinity for MAO-B.
Quantitative Data Summary
The following table summarizes in silico data from a molecular docking and dynamics simulation study that estimated the binding affinity and free energy of various tau PET tracers to MAO-B. It is important to note that these are computational predictions and may not perfectly reflect experimental binding affinities.
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Binding Free Energy (kcal/mol) |
| This compound | -8.96 | -15.73 |
| THK-5105 | -9.07 | -20.66 |
| THK-5317 | -9.28 | -20.84 |
| THK-5351 | -9.31 | -21.41 |
| T807 (Flortaucipir) | -10.09 | -25.60 |
| PBB3 | -9.54 | -22.13 |
| Safinamide (MAO-B Inhibitor) | -9.64 | -23.51 |
Data adapted from Murugan, N. A., et al. (2019). Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging. European journal of nuclear medicine and molecular imaging, 46(6), 1369-1382.
Experimental Protocols
Protocol 1: In Vitro MAO-B Enzyme Inhibition Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-B.
1. Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
This compound (test compound)
-
Selegiline (B1681611) (positive control inhibitor)
-
MAO-B substrate (e.g., kynuramine (B1673886) or benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
Prepare a working solution of the MAO-B substrate.
-
Prepare a detection solution containing Amplex® Red and HRP in assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to "blank" wells.
-
Add the various concentrations of this compound to the "test compound" wells.
-
Add a known concentration of selegiline to the "positive control" wells.
-
Add assay buffer (with solvent if used for the test compound) to the "vehicle control" wells.
-
-
Enzyme Addition and Incubation:
-
Add the MAO-B enzyme working solution to all wells except the "blank" wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Immediately add the Amplex® Red/HRP detection solution.
-
Measure the fluorescence intensity kinetically over time (e.g., every 1-2 minutes for 30-60 minutes) using a microplate reader (Excitation: ~530-560 nm, Emission: ~590-600 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (100% activity) and blank (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for MAO-B using a radiolabeled ligand known to bind to MAO-B.
1. Materials and Reagents:
-
Source of MAO-B (e.g., human platelet membranes or recombinant MAO-B)
-
Radioligand specific for MAO-B (e.g., [³H]-L-Deprenyl or [³H]-Safinamide)
-
This compound (unlabeled competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Cell harvester and scintillation counter
2. Procedure:
-
Membrane Preparation (if applicable):
-
Homogenize tissue rich in MAO-B in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Plate Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + binding buffer + membrane preparation.
-
Non-specific Binding: Radioligand + a high concentration of a known MAO-B inhibitor (e.g., unlabeled selegiline) + membrane preparation.
-
Competition: Radioligand + serial dilutions of this compound + membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guides
MAO-B Enzyme Inhibition Assay
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing- Edge effects in the microplate | - Use calibrated pipettes and ensure proper mixing at each step.- Avoid using the outer wells of the plate or fill them with buffer. |
| Low signal or no enzyme activity | - Inactive enzyme- Incorrect buffer pH or composition- Degraded substrate or detection reagents | - Use a fresh aliquot of enzyme and confirm its activity with a positive control.- Verify the pH and composition of the assay buffer.- Prepare fresh substrate and detection solutions. |
| High background fluorescence | - Autofluorescence of the test compound- Contamination of reagents or microplate | - Run a control with the test compound in the absence of enzyme to measure its intrinsic fluorescence.- Use high-quality, low-fluorescence plates and fresh reagents. |
| Inconsistent IC50 values | - Incorrect concentration of this compound- Assay conditions not at equilibrium- Inappropriate curve fitting | - Verify the stock concentration and serial dilutions of this compound.- Optimize the pre-incubation and reaction times.- Ensure the use of a suitable non-linear regression model. |
Radioligand Competition Binding Assay
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding (>30% of total binding) | - Radioligand binding to the filter- Hydrophobic interactions of the radioligand- Too high radioligand concentration | - Pre-soak filters in a blocking agent (e.g., polyethyleneimine).- Include a detergent (e.g., 0.1% BSA) in the binding buffer.- Use a radioligand concentration at or below its Kd. |
| Low specific binding | - Low receptor density in the membrane preparation- Inactive receptor- Insufficient incubation time | - Increase the amount of membrane protein per well.- Use a fresh membrane preparation.- Perform a time-course experiment to determine the time to reach equilibrium. |
| Poorly defined competition curve | - Inappropriate range of competitor concentrations- Low affinity of the competitor for the receptor | - Widen the range of this compound concentrations used.- If the affinity is very low, this assay may not be suitable. |
| High variability in counts | - Inefficient washing during filtration- Inconsistent sample processing | - Ensure a consistent and rapid washing procedure for all wells.- Standardize all pipetting and incubation steps. |
Visualizations
Caption: Target vs. Off-Target Binding of this compound.
Caption: Workflow for MAO-B Enzyme Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in THK-523 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THK-523 imaging. The following resources are designed to help improve the signal-to-noise ratio and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a first-generation quinoline-derived radiotracer developed for positron emission tomography (PET) imaging of tau pathology in the brain.[1][2] Its primary application is the in vivo detection and quantification of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[1][2] this compound has demonstrated high affinity and selectivity for paired helical filament (PHF)-tau, the form of tau found in Alzheimer's disease.[3][4]
Q2: What are the known limitations of this compound that can affect signal-to-noise ratio?
A2: The primary limitation of this compound is its high retention in white matter, which can obscure the signal from gray matter where tau pathology is typically located, thus reducing the signal-to-noise ratio.[5][6] This high white matter binding can make visual interpretation of the images challenging.[5] Additionally, like other first-generation tau tracers, this compound may exhibit off-target binding in other areas such as the basal ganglia and pons.[6] It also shows limited binding to the tau isoforms found in non-Alzheimer's disease tauopathies like corticobasal degeneration (CBD) and Pick's disease (PiD).[3][5]
Q3: How does this compound compare to second-generation tau tracers in terms of signal-to-noise ratio?
A3: Second-generation tau tracers, such as THK-5351, were developed to address the limitations of first-generation tracers like this compound.[6] They generally exhibit lower white matter binding and a higher signal-to-noise ratio, leading to better image contrast and easier interpretation.[6][7] While this compound was a pioneering tool, newer tracers often provide superior performance for imaging tau pathology.[6]
Troubleshooting Guides
Issue 1: High Background Signal and Poor Contrast in PET Images
Problem: The resulting PET images show high background noise, particularly in white matter, making it difficult to distinguish the specific tau signal in gray matter.
Possible Causes and Solutions:
-
High White Matter Retention: This is an inherent property of this compound.[5]
-
Solution 1: Optimized Image Acquisition Window: Acquire data during a time window that maximizes the specific signal over the background. While maximal brain uptake occurs early, a later imaging window might allow for some washout from non-specific binding sites.
-
Solution 2: Advanced Data Analysis Techniques:
-
Partial Volume Correction (PVC): This is crucial for this compound imaging. Atrophy in neurodegenerative diseases can lead to an underestimation of the true signal in gray matter due to the "spill-over" effect from adjacent low-signal areas (like cerebrospinal fluid) and "spill-in" from high-signal white matter. Several PVC methods exist, such as the Müller-Gärtner (MG) and Geometric Transfer Matrix (GTM) methods, which can help to correct for these partial volume effects and improve the accuracy of quantification.[8][9]
-
Kinetic Modeling: Instead of relying on simple standardized uptake value ratios (SUVRs) from a static image, dynamic PET acquisition and kinetic modeling can help to better separate the specific binding component from non-specific uptake and tracer delivery. This can provide a more accurate quantification of the tau load.
-
-
Experimental Workflow for Partial Volume Correction:
Issue 2: Difficulty Differentiating True Tau Signal from Off-Target Binding
Problem: Signal is observed in regions not typically associated with high tau pathology in the disease being studied (e.g., basal ganglia, pons), raising concerns about the specificity of the findings.
Possible Causes and Solutions:
-
Off-Target Binding: this compound can bind to sites other than PHF-tau.
-
Solution 1: Careful Selection of Reference Region: The choice of a reference region for calculating SUVRs is critical. The cerebellar gray matter is often used, but it's important to ensure this region is not affected by the disease process or off-target binding.
-
Solution 2: Comparison with Neuropathological Data: If available, correlating PET findings with post-mortem tissue analysis can help to confirm the specificity of the signal. Autoradiography on brain sections can reveal the distribution of the tracer at a microscopic level.[1][10]
-
Solution 3: Knowledge of Known Off-Target Sites: Be aware of the documented off-target binding sites for this compound and interpret signal in these regions with caution. For example, signal in the basal ganglia may not solely represent tau pathology.[6]
-
Logical Relationship for Signal Interpretation:
Experimental Protocols
In Vitro Autoradiography to Validate this compound Binding
This protocol is adapted from studies characterizing the binding of [¹⁸F]this compound.[1][10]
Objective: To visually assess the binding of [¹⁸F]this compound to tau pathology in post-mortem brain tissue sections.
Materials:
-
Cryostat-sectioned human brain tissue (e.g., from Alzheimer's disease and control cases)
-
[¹⁸F]this compound radiotracer
-
Binding buffer (e.g., phosphate-buffered saline)
-
Wash solutions (e.g., a mixture of buffer and ethanol)
-
Phosphor imaging plates and scanner
-
Microscope for subsequent immunohistochemistry
Procedure:
-
Tissue Preparation: Mount thin (e.g., 10-20 µm) cryosections of brain tissue onto microscope slides.
-
Incubation: Incubate the slides with a solution containing [¹⁸F]this compound in binding buffer for a specified time (e.g., 60 minutes) at room temperature. To determine non-specific binding, co-incubate a separate set of slides with an excess of non-radioactive ("cold") this compound.
-
Washing: Wash the slides in a series of solutions to remove unbound radiotracer. This typically involves a sequence of buffer washes followed by a buffer/ethanol wash and a final buffer wash.
-
Drying: Air-dry the slides completely.
-
Imaging: Expose the dried slides to a phosphor imaging plate for a sufficient duration (e.g., overnight).
-
Image Acquisition: Scan the imaging plate using a phosphor imager to obtain the autoradiogram.
-
Data Analysis: Analyze the autoradiograms to identify regions of high radiotracer binding.
-
Validation: Perform immunohistochemistry on adjacent tissue sections using anti-tau and anti-amyloid-beta antibodies to correlate the [¹⁸F]this compound binding signal with the presence of tau pathology and to assess for binding to amyloid plaques.[1]
Quantitative Data Summary
Table 1: In Vitro Binding Affinities (Kd) of this compound and Other Tracers
| Tracer | Target | Binding Affinity (Kd) in nM | Reference(s) |
| [¹⁸F]this compound | Recombinant Tau Fibrils | 1.99 | [11] |
| [¹⁸F]this compound | Aβ₁₋₄₂ Fibrils | 30.3 | [11] |
| [¹¹C]PiB | Aβ₁₋₄₂ Fibrils | < 10 | [11] |
| [¹⁸F]FDDNP | Aβ₁₋₄₂ Fibrils | ~5.5 | [12] |
| [¹⁸F]FDDNP | Recombinant Tau Fibrils | ~37 | [12] |
Table 2: In Vivo Brain Uptake of [¹⁸F]this compound in Mice
| Time Post-Injection (minutes) | Brain Uptake (%ID/g) | Reference(s) |
| 2 | 2.75 | [13] |
| 10 | ~1.5 | [13] |
| 30 | ~0.8 | [13] |
| 60 | ~0.5 | [13] |
| 120 | ~0.3 | [13] |
References
- 1. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pfm :: Precision and Future Medicine [pfmjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of five partial volume correction methods for Tau and Amyloid PET imaging with [18F]THK5351 and [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of five partial volume correction methods for Tau and Amyloid PET imaging with [18F]THK5351 and [11C]PIB | Semantic Scholar [semanticscholar.org]
- 10. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 12. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Why newer generation tau tracers were developed after THK-523
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with tau PET tracers, specifically addressing the evolution from first-generation tracers like THK-523 to newer agents.
Frequently Asked Questions (FAQs)
Q1: We are observing high background signal in the basal ganglia and midbrain with our first-generation tau tracer. Is this expected?
A1: Yes, this is a known issue with several first-generation tau tracers, including those from the THK family (e.g., THK-5351).[1][2][3] This off-target binding is largely attributed to the tracer's interaction with monoamine oxidase B (MAO-B), an enzyme abundant in these brain regions.[1] This can lead to a reduced signal-to-noise ratio and complicate the interpretation of tau pathology. Newer generation tracers have been specifically designed to have lower affinity for MAO-B, thus reducing this off-target signal.[2][3]
Q2: Why was this compound succeeded by newer generation tau tracers?
A2: While a pioneering first-generation tau tracer, this compound and its derivatives had limitations that prompted the development of newer agents. The primary reasons include:
-
Off-Target Binding: As mentioned, significant binding to MAO-B complicates the specific detection of tau aggregates.[1]
-
Selectivity: While this compound shows a preference for tau fibrils over Aβ fibrils, some first-generation tracers have shown cross-reactivity.[4]
-
Affinity and Sensitivity: Second-generation tracers generally exhibit higher binding affinity to tau aggregates, allowing for more sensitive detection, especially in early disease stages.[5]
-
Pharmacokinetics: Newer tracers have been developed with improved pharmacokinetic properties, such as faster washout from healthy brain tissue, which enhances the signal-to-background ratio.
-
Binding to Non-AD Tauopathies: this compound has been shown to bind selectively to the paired helical filaments (PHFs) of tau found in Alzheimer's disease but not to the tau lesions in non-AD tauopathies like corticobasal degeneration or Pick's disease.[5] Newer tracers are being investigated for their ability to bind to a wider range of tau isoforms.
Q3: We are planning a study on a non-Alzheimer's tauopathy. Is a first-generation tracer like this compound suitable?
A3: Based on current literature, this compound is not recommended for studies on non-AD tauopathies. Research has shown that this compound does not bind to the tau lesions characteristic of progressive supranuclear palsy (PSP), corticobasal degeneration (CBD), or Pick's disease.[5] Some second-generation tracers have shown more promise in binding to the 3R or 4R tau isoforms found in these conditions, though this is an active area of research.
Q4: How do the quantitative binding characteristics of this compound compare to newer tracers?
A4: Newer generation tracers generally show higher affinity (lower dissociation constant, Kd) for tau fibrils. Below is a summary of reported binding affinities. Note that experimental conditions can vary between studies.
Quantitative Data Summary
| Tracer Generation | Tracer | Target | Kd (nM) | Off-Target Binding |
| First-Generation | [18F]this compound | Recombinant Tau Fibrils | 1.99 | Aβ fibrils (Kd = 30.3 nM)[6] |
| AD Brain Homogenates | 3.5 | Low affinity for MAO-B[5] | ||
| [18F]Flortaucipir (AV-1451) | AD Brain Sections | 14.6 | MAO-A (low affinity) | |
| Second-Generation | [18F]-JNJ-067 | Aggregated Tau | 2.4 | Low for amyloid and MAO enzymes[7] |
Experimental Protocols
In Vitro Autoradiography for Tau Tracer Specificity
This protocol outlines a general procedure for assessing the binding of a novel tau tracer to postmortem human brain tissue.
1. Tissue Preparation:
- Obtain 10 µm-thick frozen brain sections from confirmed Alzheimer's disease patients and healthy controls.
- Fix the sections in 100% methanol (B129727) at room temperature for 20 minutes.
2. Radiotracer Incubation:
- Prepare a solution of the radiotracer (e.g., [18F]MK-6240) in a suitable buffer.
- Incubate the fixed brain sections with the radiotracer solution. The concentration and incubation time will depend on the specific tracer's properties.
3. Washing:
- Wash the sections in buffer to remove unbound radiotracer. This step is crucial for reducing non-specific binding.
4. Imaging:
- Expose the sections to a phosphor screen.
- Scan the screen using a phosphor imager to visualize the distribution of the radiotracer.
5. Blocking Study (for specificity):
- In a parallel experiment, co-incubate brain sections with the radiotracer and a high concentration of an unlabeled version of the same compound or a known competitor.
- A significant reduction in the radioactive signal in the presence of the unlabeled compound indicates specific binding.
6. Histological Confirmation:
- Stain adjacent sections with traditional methods (e.g., Gallyas silver stain) and immunohistochemistry (e.g., AT8 antibody for tau, 6F/3D antibody for Aβ) to confirm the co-localization of the tracer signal with tau pathology.[6]
In Vivo PET Imaging in Animal Models
This protocol describes a general workflow for evaluating a new tau tracer in a transgenic animal model of tauopathy (e.g., rTg4510 mice).
1. Animal Model:
- Use a cohort of transgenic mice expressing human tau pathology (e.g., rTg4510) and an age-matched wild-type control group.
2. Radiotracer Administration:
- Anesthetize the animal.
- Inject the radiotracer intravenously (e.g., via the tail vein). The injected dose will depend on the tracer and scanner sensitivity.
3. PET Scanning:
- Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes) immediately following tracer injection.
4. Image Reconstruction and Analysis:
- Reconstruct the PET images.
- Co-register the PET images with an anatomical MRI or a standard template for anatomical reference.
- Define regions of interest (ROIs) corresponding to brain areas with expected tau pathology and reference regions with low expected specific binding (e.g., cerebellum).
- Calculate the Standardized Uptake Value Ratio (SUVR) by dividing the tracer uptake in the target ROI by the uptake in the reference region.
5. Ex Vivo Confirmation:
- Following the final imaging session, euthanize the animals and extract the brains.
- Perform autoradiography, histology, and/or immuno-histochemistry on brain sections to confirm that the in vivo PET signal corresponds to the actual distribution of tau pathology.
Visualizations
Caption: Off-target binding of first-generation tau tracers.
Caption: General workflow for tau PET tracer development.
References
- 1. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET [mdpi.com]
- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 7. Evaluation of [18F]-JNJ-64326067-AAA tau PET tracer in humans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to THK-523 and Alternative Tau PET Tracers for Postmortem Human Brain Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation tau PET tracer, THK-523, with newer generation alternatives, focusing on their validation in postmortem human brain tissue. The data presented is intended to aid researchers in selecting the most appropriate tracer for their specific research needs in the study of Alzheimer's disease and other tauopathies.
Quantitative Comparison of Tau PET Tracers
The selection of a PET tracer for imaging tau pathology is critically dependent on its binding affinity (Kd) and density of binding sites (Bmax) for tau aggregates, as well as its selectivity over other protein aggregates commonly found in neurodegenerative diseases, such as amyloid-β (Aβ) plaques. The following tables summarize the in vitro binding characteristics of this compound and its alternatives, derived from studies on postmortem human brain tissue and synthetic fibrils.
| Tracer | Target | Kd (nM) | Bmax (pmol/mg protein or pmol/nmol fibrils) | Selectivity (Tau vs. Aβ) | Key Findings in Postmortem Human Brain |
| [18F]this compound | Tau Fibrils (synthetic K18Δ280K) | 1.7 & 22 (two sites)[1] | 2.20 pmol/nmol fibrils[2] | Higher affinity for tau than Aβ fibrils[1][3] | Binds to paired helical filament (PHF)-tau in Alzheimer's disease (AD)[4][5]. Does not bind to tau lesions in non-AD tauopathies like PSP, CBD, or PiD[4][5][6]. Shows some off-target binding to amyloid plaques[4][5]. |
| Aβ Fibrils (synthetic 1-42) | 20.7[7] | 1.25 pmol/nmol fibrils[7] | |||
| [18F]AV-1451 (Flortaucipir) | Tau (AD brain homogenate) | ~0.5-15[2][8] | Not consistently reported | Highly selective for PHF-tau over Aβ[9] | Strongly binds to PHF-tau in AD[2][9]. Shows lower affinity for straight tau filaments found in non-AD tauopathies[9]. Exhibits off-target binding to neuromelanin, melanin, and hemorrhagic lesions[9]. |
| [18F]MK-6240 | Tau (AD brain homogenate) | 0.36[8] | Not consistently reported | High selectivity for tau over Aβ, α-synuclein, and TDP-43[3][7] | Strongly binds to neurofibrillary tangles in AD[3][7]. Does not bind significantly to tau aggregates in non-AD tauopathies[3][7]. Shows off-target binding to neuromelanin and melanin, similar to [18F]AV-1451[3][7]. |
| [18F]PI-2620 | Tau (AD brain homogenate) | 8.5[10] | Not consistently reported | High selectivity for 3R+4R tau characteristic of AD[4] | Shows high binding to AD brain tissue[4]. Exhibits higher selectivity than [18F]Flortaucipir[4]. May have some utility in imaging 4R tauopathies like PSP, though with lower affinity than for AD tau[11]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments used in the postmortem validation of tau PET tracers.
Postmortem Human Brain Tissue Preparation
-
Tissue Acquisition: Human brain tissue is obtained at autopsy with short postmortem intervals.
-
Fixation: For immunohistochemistry and some fluorescence studies, tissue blocks are fixed in 10% neutral buffered formalin for an extended period. For autoradiography, fresh-frozen tissue is often preferred.
-
Cryosectioning: For autoradiography, fresh-frozen brain tissue is cut into thin sections (typically 10-20 µm) using a cryostat.
-
Paraffin (B1166041) Embedding: For immunohistochemistry, fixed tissue is dehydrated through a series of graded alcohols and xylene, then embedded in paraffin wax. Thin sections (typically 5-10 µm) are then cut using a microtome.
In Vitro Radioligand Binding Assays
-
Fibril Preparation: Synthetic tau (e.g., K18ΔK280) and Aβ (1-42) peptides are aggregated into fibrils in vitro.
-
Incubation: A fixed concentration of the radiolabeled tracer (e.g., [18F]this compound) is incubated with increasing concentrations of the synthetic fibrils.
-
Separation: Bound and free radioligand are separated by filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Saturation binding data are analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
In Vitro Autoradiography
-
Tissue Section Preparation: Cryosections of postmortem human brain tissue are thaw-mounted onto microscope slides.
-
Incubation: The sections are incubated with a solution containing the radiolabeled tau PET tracer (e.g., [18F]MK-6240) at a specific concentration. Non-specific binding is determined by incubating adjacent sections with the radiotracer in the presence of a high concentration of a non-radioactive competing ligand.
-
Washing: The sections are washed in buffer to remove unbound radiotracer.
-
Exposure: The slides are apposed to a phosphor imaging plate or autoradiographic film for a set period.
-
Imaging and Analysis: The imaging plate is scanned using a phosphor imager, or the film is developed to visualize the distribution and density of radiotracer binding. The signal intensity can be quantified using densitometry.
Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is often performed to unmask the antigenic sites. This typically involves heating the sections in a citrate (B86180) or EDTA buffer.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for tau pathology (e.g., AT8, which recognizes phosphorylated tau).
-
Secondary Antibody and Detection: A biotinylated secondary antibody that binds to the primary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin (B73222) to visualize cell nuclei), dehydrated, cleared in xylene, and coverslipped.
Visualizing Experimental Workflows and Comparisons
Graphviz diagrams are provided below to illustrate key experimental workflows and the comparative binding properties of the tau PET tracers.
Caption: Experimental workflow for postmortem validation of tau PET tracers.
Caption: Comparative binding selectivity of tau PET tracers.
Conclusion
The validation of tau PET tracers in postmortem human brain tissue is essential for understanding their utility in living subjects. While the first-generation tracer, [18F]this compound, demonstrated the feasibility of imaging tau pathology, it is limited by its off-target binding to amyloid plaques and its inability to detect tau pathology in non-AD tauopathies. Newer generation tracers, such as [18F]AV-1451, [18F]MK-6240, and [18F]PI-2620, offer improved selectivity for PHF-tau found in Alzheimer's disease. However, they also exhibit limitations, including off-target binding to other structures and generally poor performance in detecting the different tau isoforms present in other tauopathies. The choice of tracer should, therefore, be carefully considered based on the specific research question and the tauopathies being investigated. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validating novel tau PET tracer [F-18]-AV-1451 (T807) on postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry Protocol (brain post-mortem tissue) [protocols.io]
- 4. Immunohistochemical staining of post-mortem adult human brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Immunohistochemical staining of post-mortem adult human brain sections | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. Characterization of tau positron emission tomography tracer [18F]AV-1451 binding to postmortem tissue in Alzheimer's disease, primary tauopathies, and other dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of THK-523 and [11C]PiB for Amyloid vs. Tau Neuropathology
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the positron emission tomography (PET) tracers THK-523 and [11C]Pittsburgh Compound B ([11C]PiB) for the in vivo imaging of tau and amyloid-beta (Aβ) pathologies, respectively. This analysis is supported by experimental data on binding affinity, specificity, and in vivo performance.
The accurate in vivo detection and quantification of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein are crucial for the diagnosis of Alzheimer's disease (AD), the tracking of disease progression, and the development of targeted therapeutics. [11C]PiB is the gold-standard radiotracer for imaging Aβ plaques, while various tracers, including this compound, have been developed to visualize tau pathology. This guide offers a detailed comparison of their performance characteristics.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and densities of binding sites for this compound and [11C]PiB with synthetic tau and Aβ fibrils.
Table 1: In Vitro Binding Affinity (Kd) in nM
| Tracer | Tau Fibrils (K18ΔK280) | Aβ (1-42) Fibrils | Primary Target Selectivity |
| This compound | 1.99[1] | 30.3[1] | Tau |
| [11C]PiB | Low Affinity (not specified)[1] | < 10[1] | Amyloid-β |
Lower Kd values indicate higher binding affinity.
Table 2: In Vitro Density of Binding Sites (Bmax) in pmol/mg protein
| Tracer | Tau Fibrils (K18ΔK280) | Aβ (1-42) Fibrils |
| This compound | High[2] | Low[2] |
| [11C]PiB | Low[1] | High[1] |
Head-to-Head Performance in Alzheimer's Disease Models
In vitro studies consistently demonstrate the distinct binding preferences of this compound and [11C]PiB. Autoradiography on human hippocampal sections from AD patients reveals that [18F]this compound binding co-localizes with immunoreactive tau pathology, while it does not highlight Aβ plaques.[2] Conversely, [11C]PiB shows strong binding to Aβ plaques.[1]
Micro-positron emission tomography (microPET) analysis in transgenic mouse models further supports these findings. A significantly higher retention of [18F]this compound was observed in the brains of tau transgenic mice compared to wild-type littermates or APP/PS1 mice, which exhibit Aβ pathology but no tau deposits.[2]
Experimental Protocols
In Vitro Binding Assays
A standardized in vitro radioligand binding assay is crucial for determining the affinity and specificity of PET tracers.
dot
References
A Comparative Guide to First-Generation Tau PET Tracers: THK-523 vs. FDDNP
For Researchers, Scientists, and Drug Development Professionals
The in vivo imaging of tau pathology is a cornerstone of research in Alzheimer's disease (AD) and other tauopathies. The ability to quantify and track the deposition of neurofibrillary tangles (NFTs) in the living brain is critical for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutics.[1] The first generation of positron emission tomography (PET) tracers, including [18F]THK-523 and [18F]FDDNP, paved the way for this field, but also came with significant limitations. This guide provides an objective, data-driven comparison of these two pioneering radiotracers.
Overview of the Tracers
[18F]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}-ethylidene)malononitrile) was one of the first PET tracers developed to visualize AD pathology in living humans.[1] It was initially recognized for its ability to bind to both hallmark pathologies of AD: amyloid-beta (Aβ) plaques and tau NFTs.[2][3] This lack of selectivity, however, proved to be a significant drawback, complicating the interpretation of its signal as a specific measure of tau burden.[3]
[18F]this compound (6-(2-fluoroethoxy)-2-(4-aminophenyl)quinoline) emerged from a concerted effort to develop more selective tau imaging agents.[4] Developed at Tohoku University, the THK family of tracers was designed to preferentially bind to tau aggregates over Aβ plaques.[5] Preclinical studies demonstrated its higher affinity for tau fibrils and its ability to co-localize with tau pathology in postmortem human brain tissue.[4][6] Despite this improved selectivity over FDDNP, this compound and other first-generation tracers were ultimately hampered by issues of off-target binding and high white matter retention.[7]
Quantitative Performance Data
The following tables summarize the in vitro binding characteristics of this compound and FDDNP, providing a quantitative basis for their comparison.
Table 1: In Vitro Binding Affinity (Kd) for Target and Off-Target Fibrils
| Radiotracer | Target Fibril | Kd (nM) | Off-Target Fibril | Kd (nM) | Selectivity (Aβ Kd / Tau Kd) |
| [18F]this compound | Tau (K18ΔK280) | 1.99[8] | Aβ (1-42) | 30.3[8] | ~15.2x |
| [18F]FDDNP | Tau (K18ΔK280) | 37.0[9] | Aβ (1-42) | 5.5[9] | ~0.15x |
| Aβ (1-40) | 85.0[10] | ~2.3x |
Lower Kd values indicate higher binding affinity.
Table 2: Known Off-Target Binding Sites
| Radiotracer | Off-Target Site | Affinity / Notes |
| [18F]this compound & Derivatives | Monoamine Oxidase B (MAO-B) | High affinity, which confounds signal interpretation in MAO-B rich regions like the basal ganglia.[11][12] |
| [18F]FDDNP | Monoamine Oxidase B (MAO-B) | Shows high binding affinity for MAO-B.[2] |
| Amyloid-β Plaques | Binds with high affinity, making it a non-selective tracer for AD pathology.[3][9] |
Visualizing the Challenges and Workflow
The development and validation of a PET tracer is a multi-stage process. The major challenge for first-generation tau tracers lies in achieving specificity for tau aggregates over other potential binding sites in the brain.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing findings across studies. Below are synthesized protocols for key experiments based on published literature.
In Vitro Competition Binding Assay Protocol
This protocol is used to determine the binding affinity (Ki or IC50, which can be related to Kd) of a tracer for its target.
-
Preparation of Fibrils:
-
Synthesize or obtain recombinant tau protein (e.g., K18ΔK280 fragment) and Aβ peptides (e.g., Aβ1-42).[8]
-
Induce fibrillization by incubating the protein solutions (e.g., 20 µM for tau, 200 µM for Aβ) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at 37°C with agitation for 3-4 days.[13]
-
Confirm fibril formation using methods like Thioflavin T fluorescence or electron microscopy.
-
-
Binding Assay:
-
Prepare assay buffer (e.g., PBS with 0.1% bovine serum albumin).
-
In a multi-well plate, add a fixed concentration of the radiolabeled tracer (e.g., [18F]this compound).
-
Add increasing concentrations of the non-radiolabeled ("cold") competitor compound (e.g., unlabeled this compound or FDDNP).
-
Add the prepared tau or Aβ fibrils to initiate the binding reaction.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separate bound from free radioligand using rapid vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound tracer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (one-site or two-site competition) to calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the radioligand.
-
In Vitro Autoradiography Protocol
This technique visualizes the binding of a radiotracer on slidemounted tissue sections.
-
Tissue Preparation:
-
Incubation:
-
Bring slides to room temperature.
-
Pre-incubate the sections in a buffer (e.g., 50 mM Tris) for 20-30 minutes to remove endogenous ligands.[14]
-
Incubate the sections with the radiolabeled tracer (e.g., [18F]this compound or [18F]FDDNP) in a solution (e.g., 25% ethanol (B145695) or DMSO in buffer) for 60-90 minutes at room temperature.[14][15]
-
For determining non-specific binding, incubate adjacent sections in the same radiotracer solution containing a high concentration (e.g., 2 µM) of an unlabeled competitor.[8]
-
-
Washing and Drying:
-
Rapidly wash the slides in ice-cold buffer solutions to remove unbound tracer. This typically involves a series of washes (e.g., 3 washes for 5 minutes each).[14]
-
Perform a final brief dip in ice-cold distilled water to remove buffer salts.[14]
-
Dry the slides quickly using a stream of cool or warm air.[14]
-
-
Imaging and Analysis:
-
Expose the dried, labeled sections to a phosphor imaging plate or digital autoradiography system for a suitable period (e.g., overnight to several days).[15]
-
Scan the plate using a phosphor imager to generate a digital image of the radioactivity distribution.
-
Quantify the signal in specific regions of interest (e.g., hippocampus, cortical gray matter) and calculate specific binding by subtracting the non-specific binding signal from the total binding signal.[14]
-
Compare the autoradiographic signal with adjacent sections stained with immunohistochemistry for tau (e.g., AT8 antibody) and Aβ (e.g., 6F/3D antibody) to confirm binding co-localization.[8]
-
In Vivo Animal PET Imaging Protocol
This protocol outlines the general procedure for evaluating a tracer in a living animal model, such as a transgenic mouse expressing human tau.
-
Animal Model:
-
Radiotracer Administration:
-
Anesthetize the animal (e.g., with isoflurane).
-
Administer a bolus injection of the radiotracer (e.g., ~10 MBq of [18F]this compound) via the tail vein.[6]
-
-
PET Scan Acquisition:
-
Position the animal in a small-animal PET scanner.
-
Acquire dynamic scan data for a period of 60-90 minutes immediately following injection.[2]
-
A transmission scan may be performed for attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time-framed images.
-
Co-register the PET images with a magnetic resonance imaging (MRI) scan or a standardized brain atlas for anatomical delineation of regions of interest (ROIs), such as the hippocampus, cortex, and cerebellum.[2]
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify tracer retention using methods like the Standardized Uptake Value (SUV) or by applying kinetic models (e.g., simplified reference tissue model) to calculate the binding potential (BPND), using a reference region with low expected specific binding (e.g., cerebellum).[2]
-
Compare tracer retention between transgenic and wild-type animals to determine in vivo specificity. For instance, micro-PET analysis showed significantly higher retention of [18F]this compound in tau transgenic mice compared to wild-type or APP/PS1 mice.[4][6]
-
Summary and Conclusion
Both [18F]this compound and [18F]FDDNP were instrumental in demonstrating the feasibility of in vivo tau imaging. However, a direct comparison based on experimental data reveals critical differences in their performance.
-
Selectivity: [18F]this compound demonstrates a clear in vitro preference for tau fibrils over Aβ fibrils, with a selectivity ratio of approximately 15-fold.[8] In contrast, [18F]FDDNP binds with higher affinity to Aβ than to tau, making it a non-selective tracer for AD pathology.[9] This lack of selectivity for FDDNP is a major limitation for specifically assessing tau burden.[3]
-
Off-Target Binding: Both tracers suffer from significant off-target binding. The THK family of tracers, including this compound, binds to MAO-B, which is problematic as MAO-B levels can be altered in neurodegenerative diseases.[11] FDDNP also exhibits affinity for MAO-B.[2] This off-target binding can lead to false-positive signals in regions not primarily affected by tau pathology, complicating data interpretation.
-
In Vivo Performance: While preclinical studies with [18F]this compound in transgenic mice were promising, human studies revealed very high and problematic retention in white matter, which obscured the specific signal from gray matter and prevented its clinical utility.[7] [18F]FDDNP PET has been used in human studies, but its signal reflects a composite of both amyloid and tau pathologies.[3]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. youtube.com [youtube.com]
- 4. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo evaluation of a novel tau imaging tracer for Alzheimer's disease (Journal Article) | ETDEWEB [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Positron Emission Tomography in Animal Models of Tauopathies [frontiersin.org]
- 10. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer’s disease, corticobasal degeneration and progressive supranuclear palsy brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [F-18]FDDNP microPET imaging correlates with brain Aβ burden in a transgenic rat model of Alzheimer disease: Effects of aging, in vivo blockade, and anti-Aβ antibody treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [F-18]FDDNP microPET imaging correlates with brain Aβ burden in a transgenic rat model of Alzheimer disease: effects of aging, in vivo blockade, and anti-Aβ antibody treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of THK-523 and Other THK-Series Tracers for Tau Pathology Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of THK-523 and other notable THK-series tracers developed for the in vivo imaging of tau pathology, a key hallmark of Alzheimer's disease and other neurodegenerative disorders. This document summarizes key performance metrics, details experimental methodologies, and visualizes experimental workflows to aid in the selection and application of these important research tools.
Introduction to THK-Series Tau Tracers
The development of positron emission tomography (PET) tracers capable of selectively binding to tau protein aggregates in the brain has been a significant advancement in the study of tauopathies. The THK series of tracers, originating from Tohoku University, represents some of the earliest and most well-characterized quinoline-derived compounds for this purpose.[1] This guide focuses on a comparative analysis of this compound, the initial lead compound, and its subsequent analogues, including THK-5105, THK-5117, and THK-5351, which were developed to improve upon the original's properties.
Quantitative Performance Data
The following tables summarize the in vitro binding affinities of THK-series tracers for tau and amyloid-beta (Aβ) fibrils, as well as their affinity for monoamine oxidase B (MAO-B), a known source of off-target binding.
Table 1: In Vitro Binding Affinity for Tau and Aβ Fibrils
| Tracer | Target | Binding Affinity (Kd/Ki, nM) | Source |
| [¹⁸F]this compound | Tau Fibrils (K18ΔK280) | 1.99 (Kd) | [2] |
| Aβ₁₋₄₂ Fibrils | 30.3 (Kd) | [2] | |
| [¹⁸F]THK-5105 | Tau Fibrils (K18Δ280K) | 1.5 (Kd1), 7.4 (Kd2) | [3] |
| Aβ₁₋₄₂ Fibrils | 36 (Kd) | [3] | |
| AD Brain Homogenate | 2.6 (Kd) | [3] | |
| [¹⁸F]THK-5117 | AD Brain Homogenate | 5 (Kd) | [3] |
| Competition vs. [³H]THK-5351 | 20 (Ki) | [4] | |
| [¹⁸F]THK-5351 | AD Brain Homogenate | 2.9 (Kd) | [3] |
| Saturation Binding | 1 (Kd2), 5.6 (Kd1) | [5] | |
| Competition vs. [³H]THK-5351 | 16 (Ki) | [4] |
Table 2: Off-Target Binding Affinity for Monoamine Oxidase B (MAO-B)
| Tracer | Binding Affinity (Ki, nM) | Source |
| [¹⁸F]THK-5117 | 148 (Putamen), 286 (Hippocampus) | [5] |
| [¹⁸F]THK-5351 | High affinity, leads to off-target signal | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of THK tracers for synthetic tau and Aβ fibrils, or brain homogenates.
Protocol:
-
Fibril/Homogenate Preparation: Synthetic amyloid β (1-42) and recombinant tau (K18ΔK280) fibrils are prepared according to established protocols. For brain homogenate studies, tissue from confirmed Alzheimer's disease patients is used.
-
Saturation Binding Assay:
-
A constant amount of fibril preparation or brain homogenate is incubated with increasing concentrations of the radiolabeled THK tracer in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 2 µM) of the corresponding non-radiolabeled THK compound.[2]
-
Incubation is typically carried out at room temperature for a defined period (e.g., 2 hours).[4]
-
The bound and free radioligand are separated by filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The resulting saturation binding data is analyzed using non-linear regression (e.g., using GraphPad Prism) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[2]
-
In Vitro Autoradiography
Objective: To visualize and quantify the binding of THK tracers to tau pathology in postmortem human brain tissue.
Protocol:
-
Tissue Preparation: Frozen human brain sections (typically from the hippocampus or frontal cortex of confirmed Alzheimer's disease cases and healthy controls) are used.
-
Incubation: The brain sections are incubated with a solution containing the radiolabeled THK tracer in a buffer (e.g., PBS with 0.1% bovine serum albumin).
-
Washing: After incubation, the sections are washed in buffer to remove unbound tracer.
-
Exposure: The labeled sections are apposed to a phosphor imaging plate or autoradiographic film for a specified period.
-
Imaging and Analysis: The imaging plate or film is scanned to produce a digital autoradiogram. The intensity of the signal in different brain regions is quantified and can be compared with adjacent sections stained with traditional methods like Gallyas-Braak silver staining or immunohistochemistry with anti-tau (e.g., AT8) and anti-Aβ antibodies to confirm the co-localization of tracer binding with pathological protein aggregates.[2]
Visualizations
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining tracer binding affinity.
Logical Relationship of THK Tracer Development
Caption: Evolution of THK-series tau PET tracers.
Head-to-Head Comparison
[¹⁸F]this compound: As the foundational compound, [¹⁸F]this compound demonstrated the promise of the quinoline (B57606) scaffold for tau imaging, showing a higher affinity for tau fibrils over Aβ fibrils.[2] However, its clinical utility was hampered by high non-specific binding, particularly in the white matter, which could obscure the signal from cortical tau pathology.[3]
[¹⁸F]THK-5105 and [¹⁸F]THK-5117: These second-generation THK tracers were developed to improve upon the properties of this compound. They exhibited higher binding affinity for tau in AD brain homogenates compared to this compound.[3] In mouse biodistribution studies, both [¹⁸F]THK-5105 and [¹⁸F]THK-5117 showed better brain uptake and faster washout than [¹⁸F]this compound.[3] However, significant non-specific white matter retention remained an issue with these tracers as well.[3]
[¹⁸F]THK-5317 (S-enantiomer of THK-5117): Further investigation revealed that the S-enantiomer of THK-5117, designated as [¹⁸F]THK-5317, possessed more favorable pharmacokinetic properties.[7]
[¹⁸F]THK-5351: This tracer was designed to further reduce non-specific binding by decreasing lipophilicity through the substitution of a pyridine (B92270) for a benzene (B151609) ring.[7] In vitro studies confirmed that [¹⁸F]THK-5351 has a higher affinity for tau in AD hippocampal homogenates and demonstrates faster dissociation from white matter compared to [¹⁸F]THK-5117.[8] In vivo comparative studies in AD patients indicated that [¹⁸F]THK-5351 has reduced white matter binding, lower overall brain uptake, and slightly faster gray matter kinetics than its predecessors.[7] However, a significant drawback of [¹⁸F]THK-5351 is its off-target binding to monoamine oxidase B (MAO-B), which can lead to a confounding signal in regions with high MAO-B density.[6]
Conclusion
The THK series of tracers has played a pivotal role in the evolution of tau PET imaging. While the initial compound, [¹⁸F]this compound, established the principle, subsequent derivatives like [¹⁸F]THK-5117 and particularly [¹⁸F]THK-5351, offered improved pharmacokinetic profiles and higher affinity for tau pathology. However, the challenge of off-target binding, especially to MAO-B in the case of [¹⁸F]THK-5351, has underscored the need for continued development of more specific and selective tau PET tracers. This has paved the way for the emergence of second-generation tau tracers that aim to address these limitations. For researchers selecting a THK-series tracer, a careful consideration of the trade-offs between binding affinity, non-specific binding, and off-target effects is crucial for the accurate interpretation of imaging data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 3. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET | MDPI [mdpi.com]
- 4. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
THK-523: A Comparative Analysis of its Selectivity for Paired Helical Filament Tau in Alzheimer's Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of THK-523's performance in selectively binding to paired helical filament (PHF)-tau, a key pathological hallmark of Alzheimer's disease (AD). The following sections detail experimental data, methodologies, and visual representations of its binding profile compared to other imaging agents.
[18F]this compound has been developed as a positron emission tomography (PET) tracer for the in vivo detection and quantification of tau pathology.[1][2] Its efficacy is critically dependent on its high affinity and selectivity for PHF-tau over other protein aggregates, notably amyloid-beta (Aβ) plaques, which also accumulate in the AD brain.[3][4]
Quantitative Comparison of Binding Affinity
In vitro binding studies have demonstrated the preferential binding of [18F]this compound to tau fibrils compared to Aβ fibrils. The following table summarizes the key binding parameters from comparative studies.
| Radiotracer | Target Fibril | Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (pmol/nmol fibrils) | Reference |
| [18F]this compound | Tau (K18ΔK280) | 1.99 | Not Reported | [5] |
| 1.7 (Site 1), 26.1 (Site 2) | 0.25 (Site 1), 0.73 (Site 2) | [6][7] | ||
| Aβ (1-42) | 30.3 | Not Reported | [5] | |
| 17.5 | 0.21 | [6][7] | ||
| [11C]PiB | Tau (K18ΔK280) | >1000 | Not Reported | [1] |
| Aβ (1-42) | 4.3 | Not Reported | [1] | |
| [18F]BF-227 | Tau (K18ΔK280) | >1000 | Not Reported | [1] |
| Aβ (1-42) | 4.5 | Not Reported | [1] | |
| [18F]FDDNP | Tau (K18ΔK280) | 33.1 | Not Reported | [1] |
| Aβ (1-42) | 3.8 | Not Reported | [1] |
These data indicate that [18F]this compound has a significantly higher affinity for tau fibrils than for Aβ fibrils.[1][5] Notably, one study identified two distinct binding sites for [18F]this compound on tau fibrils, with the higher affinity site (Kd = 1.7 nM) being approximately 10-fold stronger than its binding to Aβ fibrils.[6][7] In contrast, established amyloid imaging agents like [11C]PiB and [18F]BF-227 show negligible affinity for tau fibrils.[1]
In Vitro and In Vivo Selectivity
Autoradiography and Histofluorescence
Autoradiography studies on human AD brain sections have confirmed the selective binding of [18F]this compound to tau-rich regions. The tracer's binding pattern co-localizes with immunoreactive tau pathology, such as neurofibrillary tangles (NFTs) and neuropil threads, particularly in the hippocampus and frontal cortex.[3][4][8][9] Conversely, there is a lack of co-localization with Aβ plaques.[6][7] Histofluorescence analysis has further corroborated these findings, showing that this compound specifically stains tau pathology without highlighting Aβ plaques.[6][7]
Animal PET Studies
Micro-PET imaging in animal models has provided in vivo evidence for the selectivity of [18F]this compound. Studies in tau transgenic mice demonstrated significantly higher retention of the tracer in the brain compared to wild-type littermates and APP/PS1 mice, which exhibit Aβ pathology but no tau deposits.[3][4][6][7] This indicates that [18F]this compound can effectively differentiate between tau and Aβ pathology in a living organism.
Selectivity for PHF-Tau in AD vs. Other Tauopathies
An important consideration is the selectivity of this compound for the specific form of tau found in AD (PHF-tau) versus tau aggregates in other neurodegenerative diseases (non-AD tauopathies). Research indicates that while this compound effectively binds to NFTs in AD brains, it fails to label tau lesions in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD).[8][9][10] Furthermore, no significant binding to α-synuclein-containing Lewy bodies in Parkinson's disease (PD) brain sections was observed.[8][9] This suggests that [18F]this compound is highly specific for the PHF-tau conformation characteristic of Alzheimer's disease.[8][10]
Experimental Protocols
A summary of the key experimental methodologies used to assess the selectivity of this compound is provided below.
In Vitro Radioligand Binding Assays
-
Fibril Preparation: Synthetic Aβ(1-42) and recombinant tau (K18ΔK280) fibrils were used.[1][5]
-
Assay Conditions: In vitro saturation binding assays were performed using [18F]this compound and the prepared protein fibrils.[1][5]
-
Nonspecific Binding Determination: Nonspecific binding was determined by adding a high concentration (2 μM) of the corresponding unlabeled compound.[1][5]
-
Data Analysis: Binding parameters (Kd and Bmax) were calculated using software such as GraphPad Prism.[5]
Autoradiography and Histofluorescence on Human Brain Tissue
-
Tissue Preparation: Post-mortem brain sections from confirmed AD patients and healthy controls were used.[6][7]
-
Autoradiography: Brain sections were incubated with [18F]this compound and exposed to imaging plates.[1]
-
Histofluorescence: Unlabeled this compound was used to stain fixed brain sections, and the fluorescence was visualized.[6][7]
-
Immunohistochemistry: Adjacent sections were stained with antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D) for comparison and co-localization analysis.[5]
In Vivo Micro-PET Imaging
-
Animal Models: Tau transgenic mice, APP/PS1 transgenic mice (Aβ pathology), and wild-type mice were used.[6][7]
-
Radiotracer Administration: [18F]this compound was administered intravenously to the animals.[6][7]
-
Imaging: Dynamic PET scans were acquired to measure the tracer uptake and retention in the brain.[6][7]
-
Data Analysis: The standardized uptake value (SUV) was calculated to quantify tracer retention in different brain regions.
Visualizing Experimental Workflows and Binding Selectivity
The following diagrams illustrate the key experimental processes and the binding selectivity of this compound.
Figure 1: Experimental workflow for assessing this compound selectivity.
Figure 2: Binding selectivity of this compound for various protein aggregates.
Limitations and Second-Generation Tracers
Despite its high selectivity for PHF-tau, [18F]this compound has shown some limitations, including off-target binding in the white matter.[4] This has prompted the development of second-generation tau PET tracers, such as [18F]THK-5105, [18F]THK-5117, and [18F]THK-5351, with improved pharmacokinetic properties and lower white matter retention.[11][12]
References
- 1. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
THK-523: A Paradigm Shift in Neurodegenerative Disease Imaging
A head-to-head comparison reveals the distinct advantages of the selective tau tracer, THK-523, over traditional non-selective amyloid tracers in the nuanced landscape of neurodegenerative disease research. For researchers, scientists, and drug development professionals, the ability to selectively detect and quantify tau pathology in the living brain represents a significant leap forward. This guide provides an objective comparison, supported by experimental data, to underscore the unique value proposition of this compound.
Extensive deposition of senile plaques, primarily composed of amyloid-beta (Aβ), and neurofibrillary tangles (NFTs), consisting of aggregated tau protein, are the pathological hallmarks of Alzheimer's disease (AD).[1][2] While several PET imaging agents have been developed for the in vivo detection of Aβ plaques, the selective detection of tau pathology has remained a significant challenge.[1][2][3] The development of [18F]this compound marked a pivotal moment, offering a potential tool to specifically identify tau deposits in the human brain.[1][2]
Unparalleled Selectivity for Tau Pathology
The primary advantage of this compound lies in its remarkable selectivity for tau fibrils over Aβ fibrils. In vitro binding studies have consistently demonstrated that [18F]this compound exhibits a higher affinity for tau fibrils compared to Aβ fibrils.[1][2][3] Conversely, conventional amyloid imaging tracers such as Pittsburgh Compound B (PiB), BF-227, and FDDNP show a clear preference for Aβ fibrils.[1][2][3]
Autoradiographic analysis of human brain tissue from Alzheimer's disease patients further corroborates these findings. [18F]this compound accumulation is observed in regions with a high density of tau protein deposits, while PiB and BF-227 accumulate in areas laden with Aβ plaques.[1][3] Histofluorescence and immunohistochemical studies on serial brain sections have shown that this compound binding co-localizes with immunoreactive tau pathology, such as neurofibrillary tangles and neuropil threads, but does not highlight Aβ plaques.[4][5][6][7][8] This high selectivity is crucial for distinguishing between amyloid and tau pathologies, which often co-exist in the Alzheimer's brain.
Furthermore, studies have indicated that this compound does not bind to α-synuclein-containing Lewy bodies, another common protein aggregate found in neurodegenerative diseases.[9][10] This specificity for paired helical filament (PHF)-tau in AD is a significant advantage, although it is important to note that this compound has shown negligible binding to tau aggregates in non-AD tauopathies like Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD).[9][10][11]
Quantitative Comparison of Binding Affinities
The differing binding preferences of this compound and non-selective amyloid tracers are quantitatively demonstrated by their dissociation constants (Kd). A lower Kd value signifies a higher binding affinity.
| Tracer | Target | Dissociation Constant (Kd) in nM |
| [18F]this compound | Tau Fibrils | 1.99 [3][12] |
| Aβ Fibrils | 30.3[12] | |
| [11C]PiB | Tau Fibrils | - |
| Aβ Fibrils | < 10 [12] | |
| [18F]BF-227 | Tau Fibrils | 30.2[3] |
| Aβ Fibrils | < 10 [12] | |
| [18F]FDDNP | Tau Fibrils | 36.7[3] |
| Aβ Fibrils | - |
Note: A lower Kd value indicates higher binding affinity. Data is compiled from in vitro binding assays with synthetic protein fibrils.
Experimental Protocols
The compelling data supporting the selectivity of this compound is derived from rigorous experimental methodologies.
In Vitro Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Kd) and density of binding sites (Bmax) of the radiotracers for synthetic protein fibrils.
-
Fibril Preparation: Synthetic amyloid β(1-42) and recombinant K18ΔK280-tau fibrils were used.
-
Incubation: The radiolabeled tracer (e.g., [18F]this compound) was incubated with the prepared fibrils.
-
Determination of Non-specific Binding: To measure non-specific binding, an excess of the corresponding unlabeled compound (at a concentration of 2 μM) was added to a parallel set of incubation tubes.[1][2][3]
-
Separation: Bound and free radioligand were separated by filtration.
-
Data Analysis: The amount of radioactivity in the bound fraction was measured, and saturation binding data were analyzed using Scatchard plots to calculate Kd and Bmax values.
In Vitro Autoradiography on Human Brain Sections
This technique was employed to visualize the binding of radiotracers to pathological lesions in postmortem human brain tissue.
-
Tissue Preparation: Sections of brain tissue from confirmed Alzheimer's disease patients were used.
-
Incubation: The brain sections were incubated with the radiolabeled tracer.
-
Washing: Sections were washed to remove unbound tracer.
-
Imaging: The distribution of the bound radiotracer was visualized by exposing the sections to a phosphor imaging plate or film.
-
Histological Correlation: Adjacent sections were stained using immunohistochemistry with antibodies specific for tau (e.g., AT8) and Aβ (e.g., 6F/3D) to correlate the tracer binding with the presence of specific pathologies.[12]
Visualizing Binding Selectivity
The following diagrams illustrate the fundamental difference in the binding profiles of this compound and non-selective amyloid tracers.
References
- 1. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Comparison of the binding characteristics of [^sup 18^F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - ProQuest [proquest.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
A Comparative Guide to THK-523 and Alternative Tau PET Tracers: Correlation with Neuropathology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation tau PET tracer, THK-523, with leading second-generation alternatives: [18F]Flortaucipir (AV-1451), [18F]MK-6240, and [18F]RO-948. The comparative analysis focuses on the correlation of PET imaging findings with underlying neuropathology, supported by experimental data on binding characteristics and off-target effects.
Executive Summary
The accurate in vivo detection and quantification of tau pathology are crucial for the diagnosis, staging, and monitoring of therapeutic interventions for Alzheimer's disease (AD) and other tauopathies. While this compound was a pioneering effort in this field, its clinical utility has been hampered by significant off-target binding. Second-generation tracers have since been developed with improved selectivity and affinity for tau aggregates. This guide synthesizes key performance data to aid researchers in the selection of appropriate PET tracers for their specific research needs.
Data Presentation: Quantitative Comparison of Tau PET Tracers
The following tables summarize the key quantitative data for this compound and its alternatives, facilitating a direct comparison of their performance characteristics.
Table 1: In Vitro Binding Affinities (Kd) for Tau and Aβ Fibrils
| Tracer | Target | Dissociation Constant (Kd) (nM) | Reference |
| [18F]this compound | Tau Fibrils (recombinant) | 1.99 | [1] |
| Aβ Fibrils | 30.3 | [1] | |
| [18F]Flortaucipir (AV-1451) | Tau Aggregates (AD brain) | 14.6 | [2] |
| Aβ Fibrils | No determinable Kd | [2] | |
| [18F]MK-6240 | Tau Deposits (AD brain) | 0.15 - 0.32 | [3][4] |
| Aβ Fibrils | Not specified, high selectivity for tau | ||
| [18F]RO-948 | Tau Aggregates (in vitro) | High Affinity (Specific Kd not cited) | [5] |
| Aβ Plaques | Lacks affinity | [5] |
Table 2: Correlation of PET Signal with Post-Mortem Tau Neuropathology
| Tracer | Neuropathological Measure | Correlation Coefficient (r or ρ) | Brain Region(s) | Reference |
| [18F]Flortaucipir (AV-1451) | Total Tau Burden (AT8) | rs = 0.84 | Multiple cortical regions | [6] |
| Tau-positive Neurites (AT8) | rs = 0.87 | Multiple cortical regions | [6] | |
| Intrasomal Tau Tangles (AT8) | rs = 0.65 | Multiple cortical regions | [6] | |
| Tau Pathology Density (AT8) | ρ = 0.71 - 0.77 | Composite cortical and limbic | [7] | |
| [18F]MK-6240 | Phospho-tau (pThr181, pSer199, pThr231, pSer396) | Significant positive correlations | Multiple cortical regions | [8] |
| [18F]RO-948 | N/A | No direct PET-to-autopsy quantitative correlations cited. Strong diagnostic performance for AD vs. non-AD disorders. | N/A | [9][10] |
Table 3: Off-Target Binding Profile
| Tracer | Known Off-Target Binding | Significance |
| [18F]this compound | Monoamine Oxidase B (MAO-B) | High, confounds signal interpretation in regions with high MAO-B expression. |
| [18F]Flortaucipir (AV-1451) | Basal ganglia, choroid plexus, brainstem. | Moderate, can interfere with signal quantification in adjacent structures like the hippocampus. |
| [18F]MK-6240 | Neuromelanin, melanin-containing cells, meninges. | Minimal in gray matter regions typically spared in AD. |
| [18F]RO-948 | Minimal; reported to be free of off-target retention in the basal ganglia, thalamus, and choroid plexus. | Low, considered an advantage over first-generation tracers. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in the comparison of these tau PET tracers.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kd) and density (Bmax) of a radiotracer to its target (e.g., synthetic tau fibrils or human brain homogenates).
-
Methodology:
-
Target Preparation: Synthetic tau or Aβ fibrils are generated, or post-mortem brain tissue from diagnosed AD patients and controls is homogenized.
-
Saturation Binding: Increasing concentrations of the radiolabeled tracer (e.g., [3H]MK-6240 or [18F]this compound) are incubated with the prepared target tissue or fibrils.
-
Non-specific Binding Determination: A parallel incubation is performed in the presence of a high concentration of the corresponding non-radiolabeled compound to saturate the specific binding sites.
-
Separation and Quantification: Bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity in the bound fraction is quantified.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Scatchard or non-linear regression analysis is used to derive Kd and Bmax values.[1][3][4]
-
In Vitro Autoradiography
-
Objective: To visualize the regional distribution of radiotracer binding in post-mortem brain tissue sections and correlate it with the location of neuropathological lesions.
-
Methodology:
-
Tissue Preparation: Frozen post-mortem human brain sections (typically 10-20 µm thick) from patients with AD and other neurodegenerative diseases, as well as healthy controls, are used.
-
Incubation: The tissue sections are incubated with a solution containing the radiolabeled PET tracer (e.g., [18F]this compound or [18F]MK-6240).
-
Washing: The sections are washed to remove unbound radiotracer.
-
Signal Detection: The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Correlation with Histology: Adjacent tissue sections are stained for specific pathologies (e.g., tau with AT8 antibody, Aβ with 6F/3D antibody) to compare the pattern of radiotracer binding with the distribution of pathological proteins.[1][11][12]
-
Immunohistochemistry (IHC) and Histological Staining
-
Objective: To specifically label and visualize tau pathology (e.g., neurofibrillary tangles, neuropil threads) in brain tissue sections for correlation with autoradiography and PET findings.
-
Methodology:
-
Tissue Sectioning: Formalin-fixed, paraffin-embedded or frozen brain tissue is cut into thin sections.
-
Antigen Retrieval: For IHC, this step is often necessary to unmask the antigenic epitopes.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically targets a component of the tau pathology (e.g., AT8 for phosphorylated tau).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a substrate that produces a colored product for visualization under a microscope.
-
Histological Staining (e.g., Gallyas Silver Staining): This method directly stains the fibrillar structure of neurofibrillary tangles, providing a clear visualization of the overall tangle burden.[1][6][8]
-
Microscopy and Analysis: The stained sections are examined under a microscope to assess the density and distribution of tau pathology.
-
Human PET Imaging
-
Objective: To non-invasively quantify the distribution and density of tau pathology in the living human brain.
-
Methodology:
-
Participant Recruitment: Subjects (e.g., cognitively normal individuals, patients with mild cognitive impairment or AD dementia) are recruited for the study.
-
Radiotracer Administration: A bolus injection of the [18F]-labeled tau PET tracer (e.g., 370 MBq) is administered intravenously.
-
PET Scan Acquisition: Dynamic or static PET scans are acquired over a specific time window post-injection (e.g., 75-105 minutes for [18F]Flortaucipir).
-
Image Reconstruction and Processing: PET data are reconstructed and corrected for attenuation and scatter. The PET images are often co-registered with the subject's MRI for anatomical localization.
-
Quantification: Tracer uptake is quantified, often as a Standardized Uptake Value Ratio (SUVR), by normalizing the radioactivity concentration in a target region to that in a reference region with low specific binding (e.g., cerebellum gray matter).
-
Post-mortem Correlation (for validation studies): For participants who come to autopsy, the in vivo PET data is correlated with quantitative neuropathological assessments of tau burden in corresponding brain regions.[6][9][13][14]
-
Mandatory Visualization
Caption: Workflow for Tau PET Tracer Validation.
Caption: this compound Binding Profile.
References
- 1. Different conformation of neuronal tau deposits distinguished by double immunofluorescence with AT8 and thiazin red combined with Gallyas method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer’s disease: building more roadmaps for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. en-journal.org [en-journal.org]
- 8. Silver stains distinguish tau-positive structures in corticobasal degeneration/progressive supranuclear palsy and in Alzheimer's disease--comparison between Gallyas and Campbell-Switzer methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic Performance of RO948 F 18 Tau Positron Emission Tomography in the Differentiation of Alzheimer Disease From Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic Performance of RO948 F 18 Tau Positron Emission Tomography in the Differentiation of Alzheimer Disease From Other Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
THK-523: A Comparative Analysis of its Binding Profile in Alzheimer's Disease vs. Other Tauopathies
For Researchers, Scientists, and Drug Development Professionals
The development of radiotracers for in vivo imaging of tau pathology is a critical step towards the accurate diagnosis and monitoring of Alzheimer's disease (AD) and other neurodegenerative tauopathies. One of the early-generation tau positron emission tomography (PET) ligands, THK-523, has been instrumental in advancing our understanding of tau distribution in the brain. This guide provides a comprehensive comparison of this compound binding characteristics in Alzheimer's disease versus other primary tauopathies, supported by experimental data.
Executive Summary
Experimental evidence strongly indicates that this compound selectively binds to the paired helical filament (PHF)-tau characteristic of Alzheimer's disease. In contrast, it demonstrates negligible binding to the distinct tau isoforms and conformations found in other tauopathies such as Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), and Pick's Disease (PiD). This selectivity, while a limitation for the broad diagnosis of all tauopathies, has provided valuable insights into the unique structural properties of tau aggregates in different neurodegenerative conditions.
Comparative Binding Characteristics
The binding affinity and density of a radiotracer are crucial parameters that determine its efficacy for in vivo imaging. In vitro studies have demonstrated a clear preference of this compound for tau aggregates found in Alzheimer's disease.
| Disease | Tau Isoform(s) | This compound Binding Affinity (Kd) | This compound Binding Density (Bmax) | In Vivo PET Imaging Signal |
| Alzheimer's Disease (AD) | 3R and 4R Tau (in Paired Helical Filaments) | High Affinity for PHF-tau | High density in regions with neurofibrillary tangles | Significant cortical retention observed |
| Progressive Supranuclear Palsy (PSP) | Predominantly 4R Tau | Negligible | Not detectable | No significant retention observed |
| Corticobasal Degeneration (CBD) | Predominantly 4R Tau | Negligible | Not detectable | Not applicable |
| Pick's Disease (PiD) | Predominantly 3R Tau | Negligible | Not detectable | Not applicable |
Note: Specific quantitative Kd and Bmax values from direct comparative studies in human brain tissue are not consistently reported in the literature for this compound across all these tauopathies. The table reflects the consensus from multiple research findings.
In Vitro Binding Studies
In vitro binding assays using synthetic tau fibrils and postmortem human brain tissue have been fundamental in characterizing the selectivity of this compound.
| Tracer | Target Fibril | Binding Affinity (Kd) | Reference |
| [¹⁸F]this compound | Recombinant Tau (K18ΔK280) | High (two-site binding model) | [1][2][3] |
| [¹⁸F]this compound | Synthetic Aβ₁₋₄₂ | Lower affinity compared to tau fibrils | [1][2][3] |
| [¹⁸F]this compound | Tau pathology in AD brain sections | High accumulation in regions with tau deposits | [4][5] |
| [¹⁸F]this compound | Aβ plaques in AD brain sections | Minimal accumulation | [4][5] |
Experimental Methodologies
The following experimental protocols are commonly employed to assess the binding characteristics of this compound.
In Vitro Radioligand Binding Assay
-
Preparation of Fibrils: Synthetic tau (e.g., K18ΔK280) and amyloid-beta (Aβ₄₂) fibrils are prepared by incubation under specific conditions to induce aggregation.
-
Incubation: A fixed concentration of the radiolabeled tracer ([¹⁸F]this compound) is incubated with varying concentrations of the synthetic protein fibrils in a suitable buffer.
-
Separation: The bound and free radioligand are separated using techniques like filtration through glass fiber filters.
-
Quantification: The radioactivity of the filters (representing the bound fraction) is measured using a gamma counter.
-
Data Analysis: Saturation binding data is analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays are used to determine the binding affinity of non-radiolabeled compounds.
Autoradiography on Human Brain Tissue
-
Tissue Preparation: Postmortem brain tissue sections (typically 10-20 µm thick) from confirmed cases of Alzheimer's disease and other tauopathies are used.
-
Incubation: The brain sections are incubated with a solution containing the radiolabeled tracer ([¹⁸F]this compound).
-
Washing: Non-specific binding is removed by washing the sections in buffer.
-
Imaging: The sections are apposed to a phosphor imaging plate or film to detect the distribution of the radiotracer.
-
Analysis: The resulting autoradiograms are analyzed to quantify the tracer binding in different brain regions and correlate it with the known distribution of tau pathology.
Immunohistochemistry and Fluorescence Microscopy
-
Tissue Staining: Serial brain sections are stained with this compound (which is fluorescent) and with specific antibodies against tau (e.g., AT8) and Aβ.
-
Microscopy: The sections are examined under a fluorescence microscope to visualize the co-localization of this compound fluorescence with the immunostained tau pathology.[6][7][8]
-
Comparison: The staining pattern of this compound is compared across different tauopathies to assess its binding selectivity.[6][7][8]
Experimental Workflow for Assessing this compound Binding
Caption: Workflow for characterizing this compound binding from in vitro to in vivo studies.
Off-Target Binding Considerations
A significant finding in the evaluation of THK-family ligands is their potential for off-target binding, most notably to monoamine oxidase B (MAO-B).[9] This off-target binding can contribute to the PET signal, particularly in regions with high MAO-B expression, and complicates the interpretation of tracer uptake as a pure measure of tau pathology. This has been a key factor in the development of second-generation tau PET tracers with improved selectivity.
Conclusion
This compound has been a valuable research tool that has unequivocally demonstrated the structural differences between tau aggregates in Alzheimer's disease and other tauopathies. Its selective binding to PHF-tau in AD highlights the unique conformational state of tau in this disease.[6][7][8] While its lack of affinity for tau in non-AD tauopathies and its off-target binding profile limit its clinical utility for the differential diagnosis of these conditions, the pioneering studies with this compound have paved the way for the development of more selective and sensitive next-generation tau imaging agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer’s disease pathology | springermedicine.com [springermedicine.com]
- 6. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tau Tangle Detection: A Comparative Guide to THK-523 and Next-Generation PET Tracers in Animal Models
For researchers and drug development professionals, the accurate in vivo detection of tau pathology is paramount in the quest for effective Alzheimer's disease therapeutics. This guide provides a comprehensive comparison of the first-generation tau PET tracer, THK-523, with its successors—[18F]AV-1451 (Flortaucipir), [18F]MK-6240, and [18F]RO-948—focusing on their specificity for tau in preclinical animal models. We delve into the supporting experimental data, detailed methodologies, and the evolution of these critical research tools.
Executive Summary
This compound demonstrated early promise as a tau-selective PET tracer, exhibiting preferential binding to tau fibrils over amyloid-beta (Aβ) plaques in both in vitro and in vivo animal studies. However, its utility has been hampered by significant off-target binding, particularly to monoamine oxidase B (MAO-B) and high white matter retention. This has spurred the development of second-generation tracers with improved specificity and pharmacokinetic profiles. This guide will objectively compare these tracers based on their binding characteristics, in vivo validation in animal models, and off-target binding profiles.
In Vitro Binding Characteristics: A Head-to-Head Comparison
The initial validation of a PET tracer's specificity lies in its in vitro binding affinity (Kd) and density of binding sites (Bmax) for its target protein. The following table summarizes the key in vitro binding parameters for this compound and its comparators.
| Tracer | Target Fibril | Kd (nM) | Bmax (pmol/mg protein or pmol/nmol fibrils) | Tau vs. Aβ Selectivity (based on Kd) |
| [18F]this compound | Recombinant Tau (K18Δ280K) | Site 1: 1.67 [1] Site 2: 21.7 [1] | Site 1: 2.20 [1] Site 2: 4.46 [1] | ~12.4x for high-affinity site |
| Aβ1-42 Fibrils | 20.7[1][2] | 1.25[1] | ||
| [18F]AV-1451 (T807) | N/A | Reported to be 25-27 fold higher for PHF-tau over Aβ fibrils[2] | N/A | High |
| [3H]MK-6240 | AD Brain Homogenate (NFT-rich) | 0.32 [3] | 59.2 fmol/mg[3] | High (poor binding to Aβ-rich, NFT-poor homogenates) |
| AD Brain Homogenate (Parietal Cortex) | 0.15 [3] | 154.7 fmol/mg[3] | ||
| [18F]RO-948 | N/A | High affinity and specificity for tau aggregates[4] | N/A | High (lacks affinity for Aβ plaques)[4] |
N/A: Specific quantitative data from the provided search results was not available.
Experimental Protocols: In Vitro Binding Assays
Saturation Binding Assays for this compound:
-
Fibril Preparation: Recombinant tau fibrils (K18Δ280K) and synthetic Aβ1-42 fibrils were generated.
-
Assay Conditions: Increasing concentrations of [18F]this compound were incubated with a fixed concentration of the protein fibrils.
-
Separation: Bound and free radioligand were separated by filtration.
-
Data Analysis: The specific binding was determined by subtracting non-specific binding (measured in the presence of excess unlabeled this compound) from the total binding. Scatchard analysis was used to calculate Kd and Bmax values.[1][5]
In Vivo Validation in Animal Models
Micro-positron emission tomography (microPET) studies in transgenic animal models are crucial for evaluating a tracer's in vivo performance.
| Tracer | Animal Model | Key Finding |
| [18F]this compound | rTg4510 (Tau Transgenic Mice) | 48% higher retention in the brains of rTg4510 mice compared to wild-type littermates.[1][6] |
| APP/PS1 (Amyloid Model) | No significant difference in retention compared to wild-type mice, indicating selectivity for tau over Aβ in vivo.[1][6] | |
| [18F]AV-1451 (T807) | rTg4510 (Tau Transgenic Mice) | Some studies report a lack of significant binding in this mouse model, suggesting it may have a higher affinity for the paired helical filaments (PHF) of tau found in human AD. |
| [18F]MK-6240 | N/A | Preclinical studies in monkeys (which lack tau pathology) showed rapid brain uptake and washout with no specific binding.[7] |
| [18F]RO-948 | N/A | Preclinical data in animal models was not detailed in the provided search results. |
Experimental Protocols: In Vivo MicroPET Studies
The following diagram illustrates a typical experimental workflow for the in vivo validation of a tau PET tracer in animal models.
Off-Target Binding: A Critical Consideration
A significant challenge in the development of tau PET tracers is minimizing off-target binding to other proteins or brain structures, which can confound the interpretation of PET images.
| Tracer | Off-Target Binding |
| [18F]this compound | Monoamine Oxidase B (MAO-B): Shows significant binding to MAO-B, which is abundant in the basal ganglia.[8] White Matter: High non-specific retention in white matter.[9] |
| [18F]AV-1451 (T807) | Monoamine Oxidase A (MAO-A): Some studies suggest potential binding to MAO-A.[10] Neuromelanin, Melanin, Hemorrhagic Lesions: Off-target binding to these structures has been reported.[11] |
| [18F]MK-6240 | Reduced Off-Target Binding: Shows significantly less off-target binding in the basal ganglia and choroid plexus compared to first-generation tracers.[7] Some uptake in the meninges and sinuses has been noted.[7] |
| [18F]RO-948 | Low Off-Target Binding: Demonstrates little off-target binding, particularly to MAO proteins.[4] |
The following diagram illustrates the binding profile of this compound, highlighting its intended and unintended interactions.
Conclusion
The validation of this compound in animal models was a important first step in the development of tau PET imaging. It successfully demonstrated the principle of selectively targeting tau pathology in vivo. However, its limitations, primarily off-target binding to MAO-B and high white matter signal, have paved the way for the development of superior second-generation tracers. [18F]AV-1451, [18F]MK-6240, and [18F]RO-948 have shown significant improvements in specificity and pharmacokinetic properties in preclinical and clinical studies. For researchers selecting a tau PET tracer for animal studies, a careful consideration of the specific research question, the animal model being used, and the known off-target binding profile of each tracer is essential for obtaining accurate and interpretable results. The continued development and rigorous validation of these imaging tools are critical for advancing our understanding of tauopathies and for the development of effective disease-modifying therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tau positron emission tomography imaging in tauopathies: The added hurdle of off-target binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validating novel tau PET tracer [F-18]-AV-1451 (T807) on postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Second-Generation Tau Tracers Eclipse THK-523 with Enhanced Specificity and Reduced Off-Target Binding
For Immediate Release
Second-generation tau positron emission tomography (PET) tracers are demonstrating significant advantages over the first-generation compound, THK-523, primarily due to their superior binding affinity for tau pathology, enhanced selectivity over other proteins, and markedly reduced off-target binding. These improvements have led to more reliable and accurate in vivo quantification of tau deposits, a key pathological hallmark of Alzheimer's disease and other tauopathies.
The principal drawback of this compound and other first-generation tracers lies in their significant off-target binding, most notably to monoamine oxidase A and B (MAO-A and MAO-B), which are enzymes abundant in the brain.[1][2][3][4] This non-specific binding can obscure the true tau signal, leading to potential misinterpretation of PET images. Furthermore, this compound exhibited insufficient binding affinity to the native conformation of tau in the human brain, which resulted in a failure to effectively visualize tau deposits in clinical PET studies despite promising initial preclinical results.[2] High retention in white matter and a limited ability to bind to various tau isoforms present in non-Alzheimer's disease tauopathies also curtailed its clinical utility.[1][5][6][7][8]
In contrast, second-generation tracers, such as 18F-MK-6240, 18F-RO-948, and 18F-PI-2620, were specifically designed to overcome these limitations. They exhibit a higher affinity and selectivity for paired helical filament (PHF)-tau, the primary form of tau aggregates in Alzheimer's disease.[2][9] Crucially, they show significantly lower affinity for MAO-A and MAO-B, resulting in a cleaner signal and a better signal-to-background ratio.[2][3][9] This enhanced specificity allows for a more precise assessment of tau burden and its distribution in the brain. Some second-generation tracers have also shown promise in binding to tau isoforms found in non-Alzheimer's disease tauopathies, broadening their potential diagnostic applications.[1]
Comparative Binding Characteristics
The following table summarizes the key quantitative data comparing the binding characteristics of this compound with representative second-generation tau tracers.
| Tracer | Target | Binding Affinity (Kd, nM) | Selectivity (Tau vs. Aβ) | Off-Target Binding |
| 18F-THK-523 | Tau Fibrils | 1.99[10] | Higher for Tau[10][11] | MAO-A, MAO-B[1][2] |
| Aβ Fibrils | 30.3[10] | |||
| Second-Generation | ||||
| 18F-MK-6240 | PHF-Tau | High | High | Minimal MAO-A/B binding[2][6] |
| 18F-RO-948 | Tau | High (IC50 = 18.5 nM)[12] | High | Low MAO-A/B binding[2][12] |
| 18F-PI-2620 | Tau | High | High | Lack of off-target binding in basal ganglia[2] |
Experimental Protocols
The superiority of second-generation tau tracers has been established through a variety of experimental methodologies, including:
In Vitro Autoradiography on Human Post-Mortem Brain Tissue
This technique is crucial for assessing the binding specificity of a tracer at a microscopic level. The general protocol involves:
-
Tissue Preparation: Obtaining thin sections (typically 5-10 µm) of post-mortem brain tissue from confirmed Alzheimer's disease patients and healthy controls.
-
Tracer Incubation: Incubating the brain sections with a radiolabeled version of the tau tracer (e.g., 18F-THK-523 or a second-generation tracer).
-
Washing: Rinsing the sections to remove any unbound tracer.
-
Imaging: Exposing the sections to a phosphor imaging plate or film to detect the radioactive signal.
-
Immunohistochemistry: Staining adjacent tissue sections with antibodies specific for tau (e.g., AT8) and Aβ to confirm the location of these pathologies.
-
Analysis: Co-registering the autoradiography images with the immunohistochemistry results to determine if the tracer binding co-localizes with tau pathology and not with other structures like Aβ plaques or areas known for high MAO expression. For instance, studies with 18F-THK-523 showed that its binding corresponded to regions with a high density of tau deposits in the hippocampus of Alzheimer's disease patients.[10][13]
In Vivo Positron Emission Tomography (PET) Imaging in Humans
This non-invasive imaging technique allows for the visualization and quantification of tau pathology in living individuals. A typical experimental workflow includes:
-
Subject Recruitment: Enrolling a cohort of participants, including individuals with Alzheimer's disease, other neurodegenerative diseases, and healthy controls.
-
Tracer Administration: Intravenously injecting the subject with a safe, low dose of the radiolabeled tau tracer.
-
PET Scanning: Acquiring dynamic or static PET images over a specific time period (e.g., 90-120 minutes post-injection) to measure the tracer's distribution and accumulation in the brain.
-
Image Analysis: Using specialized software to quantify the tracer uptake in different brain regions. The standardized uptake value ratio (SUVR) is often calculated by normalizing the uptake in a target region to a reference region with little to no specific binding (e.g., the cerebellum).
-
Correlation with Clinical Data: Correlating the PET imaging findings with cognitive scores and other clinical assessments to determine the tracer's diagnostic and prognostic value. Clinical PET studies with this compound failed to clearly visualize tau deposits in the gray matter of Alzheimer's disease patients, a limitation overcome by second-generation tracers.[2]
Visualizing the Advancement
The following diagrams illustrate the key differences between this compound and second-generation tracers and a typical workflow for evaluating these compounds.
Caption: Key limitations of this compound and the corresponding improvements in second-generation tracers.
Caption: A typical experimental workflow for the evaluation of a novel tau PET tracer.
References
- 1. pfm :: Precision and Future Medicine [pfmjournal.org]
- 2. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 11. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent development in selective Tau tracers for PET imaging in the brain [html.rhhz.net]
- 13. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of THK-523: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle THK-523 with the appropriate personal protective equipment (PPE). Standard laboratory practice for handling chemical compounds of this nature includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should follow the hazardous waste disposal guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The overriding principle is that no activity should begin unless a plan for the disposal of hazardous waste has been formulated.[1]
-
Waste Characterization: In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. This conservative approach ensures the highest level of safety and compliance.
-
Segregation of Waste: Proper segregation is crucial to prevent dangerous reactions.[2]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Keep solid and liquid waste containing this compound separate.
-
Consult your institution's chemical hygiene plan for specific segregation requirements.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure closure for collecting this compound waste.[3][4] The original container is often a suitable option if it is in good condition.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date accumulation started, and any known hazard characteristics.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1][2]
-
The SAA should be inspected weekly for any signs of leakage.[2]
-
Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[1]
-
-
Requesting Waste Pickup:
Summary of General Chemical Waste Guidelines
The following table summarizes key quantitative data and requirements from general laboratory chemical waste disposal guidelines.
| Parameter | Guideline | Regulatory Body/Source |
| Maximum SAA Volume | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | EPA[1] |
| SAA Storage Time Limit | Up to one year for partially filled containers | Central Washington University[2] |
| Academic Facility Storage Time | Maximum of six months | EPA (Subpart K)[3] |
| Container Headspace | Leave at least 5% of the container volume empty for thermal expansion | The University of Chicago[5] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
By adhering to these general yet critical procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your location and facilities.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of THK-523: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with THK-523, a potent tau imaging ligand, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on its intended use and the general handling of similar research compounds. This information is intended to supplement, not replace, institution-specific safety protocols.
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is a bioactive small molecule, appropriate personal protective equipment and engineering controls are crucial to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | A standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | For procedures that may generate aerosols or dusts, use a NIOSH-approved respirator with an appropriate cartridge. Work should be conducted in a well-ventilated area. |
Engineering Controls:
All work with this compound, especially the handling of stock solutions and radiolabeling procedures, should be performed in a certified chemical fume hood to minimize inhalation exposure.
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and identify potential hazards.
-
Handling:
-
Measure and dispense this compound in a designated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and clean the spill site thoroughly.
-
Disposal: Dispose of all waste materials contaminated with this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | Immediate Action |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
Experimental Protocol Considerations
While specific experimental protocols will vary, the following general principles should be applied when working with this compound, particularly when conducting radiolabeling experiments as described in research literature.
Key Experimental Workflow:
Caption: Safe handling workflow for this compound.
This procedural diagram outlines the critical steps for safely handling this compound in a laboratory setting, from initial preparation to final disposal. Adherence to this workflow, in conjunction with institutional safety guidelines, is essential for minimizing risk to personnel and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
